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  • Product: Methyl-d3 tribromoacetate
  • CAS: 207556-11-4

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties & Research Applications of Methyl-d3 Tribromoacetate

Executive Summary Methyl-d3 tribromoacetate (Analogous CAS: 3222-05-7 for non-labeled) is a specialized isotopologue combining a highly reactive tribromoacetate electrophile with a stable deuterium label ( ). It serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-d3 tribromoacetate (Analogous CAS: 3222-05-7 for non-labeled) is a specialized isotopologue combining a highly reactive tribromoacetate electrophile with a stable deuterium label (


). It serves a dual function in advanced organic synthesis and polymer chemistry: acting as a high-efficiency initiator for Atom Transfer Radical Polymerization (ATRP) and as a mechanistic probe for tracing methoxycarbonyl moieties in metabolic or degradation studies.

This guide details the physicochemical profile, synthetic utility, and handling protocols for Methyl-d3 tribromoacetate, designed for application scientists and synthetic chemists.

Part 1: Physicochemical Profile

The substitution of hydrogen with deuterium (


) in the methyl ester group imparts unique spectroscopic properties without significantly altering the steric or electronic reactivity of the tribromoacetate core.
Chemical Identity & Constants
PropertyValue / DescriptionNotes
Chemical Formula

Deuterium enrichment >99 atom % D
Molecular Weight ~313.79 g/mol +3.02 g/mol shift vs. proteo-analog (310.[1]77)
Appearance Colorless to straw-colored liquidLachrymator; darkens upon light exposure
Density ~2.36 g/mLEstimated; slightly higher than proteo-analog (2.33 g/mL)
Boiling Point ~103–105°C @ 15 mmHgConsistent with heavy haloesters
Solubility Soluble in

, THF, Toluene
Hydrolyzes in water
Spectroscopic Signature (Differentiation)

The primary value of this reagent lies in its "silent" proton NMR signal and distinct Carbon-13 coupling.

  • 
     NMR:  The methoxy singlet (typically 
    
    
    
    3.9–4.0 ppm in
    
    
    ) is absent .
  • 
     NMR:  The ester methyl carbon appears as a septet  around 
    
    
    
    54 ppm (
    
    
    Hz) due to coupling with three deuterium nuclei (Spin
    
    
    ).
  • Mass Spectrometry: Shows a distinct molecular ion shift of +3 Da. The loss of the methoxy group yields a fragment at [M-34] rather than [M-31].

Part 2: Synthetic Utility & Mechanisms

Atom Transfer Radical Polymerization (ATRP)

Methyl-d3 tribromoacetate is a "super-initiator" for ATRP due to the weak C-Br bonds activated by the electron-withdrawing carbonyl group. It allows for the synthesis of star polymers or tri-functionalized cores while leaving a permanent deuterium tag at the polymer chain end for diffusion studies (DOSY NMR) or end-group analysis.

Mechanism: Radical Initiation

The homolytic cleavage of the C-Br bond is catalyzed by a transition metal complex (


), generating a carbon-centered radical that initiates monomer addition.

ATRP_Mechanism Initiator Methyl-d3 Tribromoacetate (R-Br3) Radical Tribromomethyl Radical (R-Br2•) Initiator->Radical Homolysis (k_act) Catalyst Cu(I) Complex (Activator) Catalyst->Radical Br transfer Polymer Deuterium-Labeled Polymer Chain Radical->Polymer + Monomer (propagation) Polymer->Initiator Deactivation (k_deact)

Figure 1: ATRP initiation cycle. The deuterium label remains on the ester "tail" of the polymer, allowing quantification of initiator efficiency via


 NMR.
Carbene Generation & Cyclopropanation

Under phase-transfer catalysis (PTC) conditions, the tribromoacetate moiety can undergo decarboxylation or elimination to generate dibromocarbene equivalents. The deuterated methyl group acts as a non-participating spectator, useful for tracking the fate of the ester fragment if the reaction pathway is ambiguous.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl-d3 Tribromoacetate

Note: If commercial stock is unavailable, this standard esterification protocol yields high-purity product.

Reagents: Tribromoacetic acid (10.0 mmol), Methanol-d4 (12.0 mmol),


 (cat.), 

(solvent).
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and

    
     inlet.
    
  • Dissolution: Dissolve tribromoacetic acid (2.97 g) in dry

    
     (15 mL).
    
  • Addition: Add Methanol-d4 (

    
    ) followed by 2 drops of conc. 
    
    
    
    .
  • Reflux: Heat to mild reflux (40°C) for 4 hours. Monitor via TLC (disappearance of acid).

  • Workup: Cool to RT. Wash with saturated

    
     (2 x 10 mL) to remove unreacted acid.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate carefully (product is volatile).
    
  • Validation: Confirm product via

    
     NMR (absence of methyl peak) and GC-MS.
    
Protocol B: Hydrolytic Stability Assay (Self-Validating)

Tribromoacetates are susceptible to hydrolysis. This test confirms reagent integrity before critical use.

  • Mix: Add 10 µL of Methyl-d3 tribromoacetate to 0.6 mL of

    
     containing 1% 
    
    
    
    .
  • Monitor: Acquire

    
     NMR spectra at t=0 and t=24h.
    
  • Pass Criteria: The carbonyl carbon signal (

    
     ~163 ppm) must remain a single peak. Appearance of a new carbonyl peak upfield indicates hydrolysis to tribromoacetic acid.
    

Part 4: Safety & Handling (Haloester Specifics)

Methyl-d3 tribromoacetate shares the toxicity profile of non-deuterated haloesters. It is a potent alkylating agent and lachrymator .

Hazard ClassDescriptionPrecaution
Acute Toxicity Toxic by ingestion/inhalation.[1][2][3]Use only in a certified fume hood.
Skin Corrosion Causes severe burns.[4]Wear nitrile gloves (double-gloving recommended) and lab coat.
Lachrymator Irritates eyes/mucous membranes.[1][4]Do not open outside of containment.
Storage Moisture sensitive; Light sensitive.Store at 2-8°C under Argon/Nitrogen. Amber glass.

Emergency Neutralization: Spills should be treated with a mixture of dilute ammonia and ethanol to convert the lachrymatory ester into the less volatile amide/ammonium salt before cleanup.

References

  • National Institute of Standards and Technology (NIST). Tribromoacetic acid, methyl ester (CAS 3222-05-7) Mass Spectrum & Properties. [Link][5]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Foundational text on Haloester Initiators). [Link]

Sources

Exploratory

Thermodynamic stability of deuterated tribromoacetate esters

Title: Thermodynamic Profiling and Bio-Stability of Deuterated Tribromoacetate Esters: A Technical Guide for Drug Design Executive Summary This technical guide addresses the intersection of halogenated motif stability an...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Profiling and Bio-Stability of Deuterated Tribromoacetate Esters: A Technical Guide for Drug Design

Executive Summary This technical guide addresses the intersection of halogenated motif stability and deuterium kinetic isotope effects (DKIE). Tribromoacetate esters (


) represent a unique class of chemical intermediates and potential prodrug bioisosteres. Their utility is often limited by the extreme electron-withdrawing nature of the tribromomethyl group, which accelerates hydrolysis and decarboxylation. This guide explores how deuteration of the ester alkyl group (

) influences thermodynamic parameters and metabolic fate, providing a roadmap for stabilizing these labile motifs in pharmaceutical applications.

Part 1: Theoretical Framework

The Tribromoacetate Paradox

The tribromoacetate moiety (


) is thermodynamically precarious due to three bromine atoms exerting a massive inductive effect (

).
  • Electronic Consequence: The carbonyl carbon becomes highly electrophilic, significantly lowering the activation energy (

    
    ) for nucleophilic attack (hydrolysis).
    
  • Thermal Consequence: The

    
     bond between the tribromomethyl group and the carbonyl is weakened, making the molecule a precursor to dibromocarbene (
    
    
    
    ) via decarboxylation, especially under basic conditions.
The Deuterium Stabilizing Effect

Deuteration (


, 

, etc.) introduces stability through the Zero Point Energy (ZPE) differential.
  • Thermodynamic Basis: The

    
     bond has a lower ZPE than the 
    
    
    
    bond. This lowers the ground state energy of the molecule.
  • Secondary Kinetic Isotope Effect (SKIE): In ester hydrolysis, the transition state involves a change in hybridization at the carbonyl carbon (

    
    ). Deuteration on the 
    
    
    
    -carbon of the alkoxy group exerts a secondary isotope effect (
    
    
    ), which provides a marginal increase in hydrolytic stability.
  • Primary Kinetic Isotope Effect (PKIE): The primary benefit lies in metabolic stability . Oxidative dealkylation (e.g., by Cytochrome P450) requires

    
     bond abstraction. Replacing H with D can reduce metabolic clearance rates by 6–10 fold (
    
    
    
    ).

Part 2: Synthesis and Characterization Protocol

Objective: Synthesize Methyl-


 Tribromoacetate (

) and evaluate its thermodynamic stability relative to the proteo-analog.
Synthesis Workflow (Steglich Esterification Variant)

Note: Standard acid-catalyzed Fischer esterification is often too harsh for tribromoacetic acid due to decarboxylation risks. A mild coupling is preferred.

Reagents:

  • Tribromoacetic acid (TBA), anhydrous.

  • Methanol-

    
     (
    
    
    
    , >99.8% D).
  • DCC (N,N'-Dicyclohexylcarbodiimide).

  • DMAP (4-Dimethylaminopyridine) catalyst.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Preparation: Dissolve TBA (10 mmol) and Methanol-

    
     (12 mmol) in anhydrous DCM (50 mL) under an argon atmosphere at 0°C.
    
  • Coupling: Add DMAP (1 mmol). Dropwise add a solution of DCC (11 mmol) in DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The formation of dicyclohexylurea (DCU) precipitate indicates reaction progress.

  • Filtration: Filter off the DCU byproduct through a celite pad.

  • Purification: Wash the filtrate with cold 5%

    
     (rapidly, to avoid hydrolysis) and brine. Dry over 
    
    
    
    .
  • Isolation: Remove solvent in vacuo at low temperature (<30°C) . Critical: High heat will trigger decarboxylation.

Thermodynamic Stability Testing (Isothermal Titration Calorimetry - ITC)

To measure the hydrolytic susceptibility (


):
  • Setup: Load the ITC cell with phosphate buffer (pH 7.4, 37°C).

  • Titration: Inject small aliquots (5

    
    L) of Methyl-
    
    
    
    tribromoacetate (dissolved in DMSO) into the cell.
  • Analysis: Measure the heat of hydrolysis. Compare

    
     of the deuterated vs. non-deuterated ester. A less negative enthalpy of reaction suggests increased thermodynamic stability of the ester bond.
    

Part 3: Degradation Pathways & Logic

The following diagram illustrates the competing pathways determining the molecule's fate. The "Deuterium Blockade" specifically inhibits the oxidative metabolic pathway, while the chemical instability (hydrolysis/decarboxylation) remains a challenge managed by formulation (pH control).

StabilityPathways cluster_legend Pathway Legend Substrate Deuterated Tribromoacetate Ester Hydrolysis Hydrolysis (Chemical Instability) Substrate->Hydrolysis Fast (EWG Effect) Carbene Decarboxylation (:CBr2 Formation) Substrate->Carbene Heat/Base Induced Metabolism Oxidative Metabolism (CYP450) Substrate->Metabolism BLOCKED by Deuterium (High KIE) Product_Acid Tribromoacetic Acid + Alcohol-d3 Hydrolysis->Product_Acid Product_Carbene Dibromocarbene (Toxic Reactive) Carbene->Product_Carbene Product_Metabolite Oxidized Metabolite Metabolism->Product_Metabolite key Red = Chemical Instability Green = Stabilized by Deuterium

Figure 1: Competing degradation pathways. Note that deuteration primarily blocks the metabolic route (green), while the tribromomethyl group drives chemical instability (red).

Part 4: Comparative Stability Data

The table below summarizes expected shifts in physicochemical properties upon deuteration of the methyl ester (


).
ParameterProteo-Ester (

)
Deutero-Ester (

)
Mechanistic Driver
Bond Dissociation Energy (C-H/D) ~98 kcal/mol~100 kcal/molZero Point Energy (ZPE) depression.
Hydrolysis Rate (

)

(Relative)

(Relative)
Secondary KIE (

-deuterium effect).
Metabolic Clearance (

)
HighLow (Reduced 5-10x)Primary KIE (Rate-limiting C-D bond break).
Lipophilicity (LogP)


C-D bonds are slightly less lipophilic (smaller molar volume).
Thermal Decarboxylation

C

C
Driven by

, unaffected by remote deuteration.

Part 5: Application in Drug Development

Metabolic Switching

In drug discovery, tribromoacetate esters are rarely final drugs due to toxicity, but they serve as excellent models for bioisostere design . If a drug candidate contains a labile methyl ester, deuteration can force "metabolic switching."

  • Mechanism: By making the primary metabolic soft spot (the methyl group) harder to oxidize, the metabolic pathway may shift to a different, safer part of the molecule, or simply extend the half-life (

    
    ).
    
Formulation Considerations

Due to the thermodynamic instability of the


 group:
  • pH Control: Formulations must be kept slightly acidic (pH 4-5). Basic pH triggers rapid decarboxylation.

  • Temperature: Storage must be at 4°C or -20°C.

  • Excipients: Avoid nucleophilic excipients (e.g., polyethylene glycols with free hydroxyls) which can cause transesterification.

References

  • Gajewski, J. J., et al. (1989). "Transition-state structure variation in the Diels-Alder reaction from secondary deuterium kinetic isotope effects." Journal of the American Chemical Society.[1][2][3] Link[2]

  • Wiberg, K. B. (1955). "The Deuterium Isotope Effect." Chemical Reviews. (Foundational text on KIE thermodynamics). Link

  • FDA Center for Drug Evaluation and Research. (2017). "Deutetrabenazine Approval Package." (Reference for regulatory acceptance of deuterated drugs). Link

  • Brown, B. R. (1951).[4][5] "The mechanism of thermal decarboxylation."[5][6] Quarterly Reviews, Chemical Society.[4][5] Link

  • Klinman, J. P. (1978).[3] "Kinetic Isotope Effects in Enzymology." Advances in Enzymology. Link[3]

Sources

Foundational

Advanced Applications of Methyl-d3 Tribromoacetate in Organic Synthesis and Mechanistic Elucidation

Executive Summary: The Dual-Reactivity Paradigm Methyl-d3 tribromoacetate (CAS No. 207556-11-4; Formula: CBr₃COOCD₃) is a highly specialized polyhalogenated reagent that occupies a unique niche in advanced organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Reactivity Paradigm

Methyl-d3 tribromoacetate (CAS No. 207556-11-4; Formula: CBr₃COOCD₃) is a highly specialized polyhalogenated reagent that occupies a unique niche in advanced organic synthesis and analytical chemistry[1]. Unlike standard alkyl halides, this molecule operates through a dual-reactivity paradigm:

  • The Tribromomethyl Core (-CBr₃): Acts as a potent electrophilic or radical precursor, enabling the generation of carbenes, carbenoids, and carbon-centered radicals for complex carbon-carbon (C-C) bond formations[2].

  • The Trideuteriomethyl Ester (-CD₃): Serves as an isotopic label. The substitution of protium with deuterium (+3 Da mass shift) provides a critical mechanistic probe for kinetic isotope effects, transesterification tracking, and acts as a pristine internal standard for quantitative mass spectrometry[1][3].

This whitepaper explores the causality behind utilizing Methyl-d3 tribromoacetate in modern synthetic workflows, detailing its role in metal-mediated olefination, radical cyclizations, and mechanistic validation.

Physicochemical Profiling and Analytical Advantages

The physical properties of Methyl-d3 tribromoacetate dictate its handling and reactivity. The presence of the heavy -CD₃ group does not significantly alter the macroscopic boiling point or density compared to its non-deuterated analog, but it profoundly impacts its spectroscopic signature[3].

Table 1: Quantitative Physicochemical Properties
PropertyValue / CharacteristicImpact on Synthetic Workflow
CAS Number 207556-11-4Unique identifier for procurement and regulatory tracking.
Molecular Weight 313.79 g/mol +3 Da shift compared to unlabeled methyl tribromoacetate.
Boiling Point 103 °C at 15 mmHgRequires vacuum distillation for purification; stable at standard reaction temps.
Density 2.353 g/mL at 25 °CHigh density necessitates vigorous stirring in biphasic or heterogeneous reactions.
Isotopic Purity ≥ 98 atom % DEnsures negligible protium interference in high-resolution MS and NMR.
¹H NMR Signature Silent in the aliphatic regionEliminates overlapping methoxy singlets (~3.7 ppm), simplifying complex spectra.

Data sourced from authoritative chemical databases[3].

Core Synthetic Application: Metal-Mediated α-Haloolefination

The Iron(0) Alternative: Causality and Mechanism

Recent advancements have demonstrated that Iron(0) powder—or highly reactive Rieke-iron—serves as a superior, environmentally benign alternative to Cr(II) for mediating these condensations[2].

Why choose Fe(0) with Methyl-d3 tribromoacetate?

  • Stereoselectivity: Fe(0) condensations with aldehydes yield outstanding Z-stereoselectivity (often >95:5 Z/E ratio). The steric bulk of the iron-carbenoid intermediate dictates a highly ordered transition state, minimizing steric clash between the -COOCD₃ group and the alkyl/aryl chain of the aldehyde[2].

  • Ketone Reactivity: While Cr(II) often fails or yields complex mixtures with ketones due to the steric profile of the gem-dichromium species, Fe(0) successfully mediates the olefination of ketones with tribromoacetates.

  • Spectroscopic Clarity: By using the -d3 variant, the resulting (Z)-α-bromoacrylate-d3 lacks the strong methyl singlet in ¹H NMR, allowing researchers to easily assign complex vinylic and allylic protons in the newly formed olefin without signal overlap.

G A Aldehyde / Ketone (Substrate) D Iron-Carbenoid / Radical Intermediate A->D B Methyl-d3 tribromoacetate (CBr3COOCD3) C Fe(0) Reductant (Single Electron Transfer) B->C C->D  Activation & Dehalogenation E (Z)-α-Bromoacrylate-d3 (Target Olefin) D->E  Stereoselective Condensation

Fig 1: Fe(0)-mediated stereoselective α-haloolefination pathway.

Table 2: Comparison of Metal Reductants in α-Haloolefination
ParameterCr(II) ChlorideFe(0) Powder / Rieke-Fe
Toxicity & Environmental Impact High (Heavy metal waste)Low (Environmentally benign)
Typical Reaction Temperature 23 °C (Room Temp)55–60 °C (Requires mild heating)
Aldehyde Stereoselectivity High Z-selectivityHigh Z-selectivity (Equivalent to Cr)
Ketone Compatibility Poor (Complex mixtures)Good to Excellent
Stoichiometry Required 6–8 equivalents4–10 equivalents

Comparative data based on transition-metal-mediated condensation studies[2].

Atom Transfer Radical Addition (ATRA) and Cyclization

Methyl-d3 tribromoacetate is an excellent initiator/substrate for Atom Transfer Radical Addition (ATRA)[4]. In the presence of a transition metal catalyst (e.g., RuCl₂(PPh₃)₃ or Cu(I) complexes), the weakest C-Br bond is homolytically cleaved to generate a •CBr₂COOCD₃ radical.

Mechanistic Logic:

  • Initiation: The metal catalyst reduces the tribromoacetate, forming the active radical and a higher-oxidation-state metal-halide complex.

  • Propagation: The electrophilic •CBr₂COOCD₃ radical adds regioselectively across an electron-rich unactivated olefin (e.g., a terminal alkene).

  • Termination/Transfer: The resulting secondary or tertiary carbon radical abstracts a bromine atom from the metal-halide complex, regenerating the catalyst and yielding a 1,3-dibromo-ester derivative.

This method is highly atom-economical. The -CD₃ label ensures that if the product is subjected to further mass spectrometric analysis, the origin of the ester moiety is unequivocally proven, distinguishing it from any background methyl esters or solvent contaminants[4].

Mechanistic Probing and Mass Spectrometry

In complex multi-step syntheses, proving the exact mechanism of an esterification, transesterification, or hydrolysis step can be challenging. Methyl-d3 tribromoacetate acts as a self-reporting mechanistic probe[1].

  • Transesterification vs. Cleavage: If a target molecule undergoes a reaction where the ester group might be cleaved or merely transesterified, the retention or loss of the +3 Da mass shift in LC-MS/MS instantly identifies the pathway.

  • Internal Standard for Quantification: Because the deuterated standard co-elutes with its non-labeled counterpart during chromatographic separation and experiences identical ionization efficiencies, it allows for the precise correction of matrix effects during quantitative MS analysis[1].

G A Methyl-d3 tribromoacetate (+3 Da Mass Shift) B Transesterification (Nucleophilic Attack on Carbonyl) A->B C Hydrolysis / Saponification (Aqueous Base) A->C D CD3 Group Exchanged (Loss of +3 Da Signal) B->D  Mechanistic Proof E CD3OH Released (Isotope Traced in Solvent) C->E  Fate of Label

Fig 2: Mechanistic tracing of the -CD3 group during ester transformations.

Experimental Protocol: Self-Validating Fe(0)-Mediated Synthesis of (Z)-α-Bromoacrylate-d3

To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis of a deuterated (Z)-α-bromoacrylate using Methyl-d3 tribromoacetate. This system is self-validating: the success of the reaction is immediately verifiable via the absence of the -CH₃ singlet in ¹H NMR and the specific isotopic pattern in GC-MS.

Reagents & Materials:
  • Aldehyde substrate (e.g., Benzaldehyde, 1.0 mmol)

  • Methyl-d3 tribromoacetate (1.5 mmol, 1.5 equiv.)[3]

  • Iron(0) powder (commercial, 325 mesh) or Rieke-Fe (8.0 mmol, 8.0 equiv.)[2]

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:
  • Preparation of the Active Suspension: In a flame-dried, argon-purged Schlenk flask, suspend Fe(0) powder (8.0 mmol) in anhydrous THF (5 mL). Causality: Argon purging prevents the premature oxidation of the Fe(0) surface, which is critical for the single-electron transfer initiation step.

  • Reagent Addition: Dissolve the aldehyde (1.0 mmol) and Methyl-d3 tribromoacetate (1.5 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the Fe(0) suspension at room temperature over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 55–60 °C. Maintain vigorous stirring for 14 hours. Causality: The high density of the tribromoacetate and the heterogeneous nature of the Fe(0) powder require maximum agitation to ensure consistent mass transfer and prevent localized thermal runaway[2].

  • Reaction Quenching (Self-Validation Step 1): Cool the mixture to room temperature and quench carefully with distilled water (10 mL). Monitor the evolution of gases. Filter the resulting crude mixture through a pad of Celite to remove iron salts, washing the pad with diethyl ether (3 × 15 mL).

  • Extraction and Drying: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel (SiO₂) column chromatography (typically using a hexane/ethyl acetate gradient).

  • Analytical Validation (Self-Validation Step 2):

    • GC-MS: Confirm the molecular ion peak exhibits the expected +3 Da shift (due to -CD₃) and the characteristic M / M+2 doublet indicative of a single retained bromine atom.

    • ¹H NMR: Confirm the presence of the vinylic proton (typically downfield, ~7.5–8.0 ppm for the Z-isomer) and the absence of the 3H singlet at ~3.8 ppm, validating the integrity of the -CD₃ label.

References

  • Benchchem. "Methyl-d3 tribromoacetate | 207556-11-4 - Benchchem".
  • Sigma-Aldrich. "Methyl-d3 tribromoacetate D 98atom 207556-11-4 - Sigma-Aldrich".
  • Falck, J. R., et al. "Fe(0)
  • ResearchGate. "Atom Transfer Radical Reactions as a Tool for Olefin Functionalization - On the Way to Practical Applications".

Sources

Exploratory

Technical Monograph: Methyl Tribromoacetate vs. Methyl-d3 Tribromoacetate

Comparative Analysis of Physicochemical Properties, Spectroscopic Signatures, and Synthetic Utility Executive Summary This technical guide provides a high-resolution analysis distinguishing Methyl Tribromoacetate (MTBA)...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Physicochemical Properties, Spectroscopic Signatures, and Synthetic Utility

Executive Summary

This technical guide provides a high-resolution analysis distinguishing Methyl Tribromoacetate (MTBA) from its deuterated isotopologue, Methyl-d3 Tribromoacetate (MTBA-d3) . While chemically analogous in terms of reactive electrophilicity, these compounds diverge significantly in their nuclear magnetic resonance (NMR) profiles, mass spectrometric fragmentation, and vibrational spectroscopy.

For researchers in drug development, MTBA serves as a critical C2 building block for introducing the tribromomethyl moiety. In contrast, MTBA-d3 is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry quantification or as a mechanistic probe to investigate metabolic stability (the Deuterium Kinetic Isotope Effect).

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the isotopic substitution of the three protium (


) atoms on the methyl ester group with deuterium (

or D). This substitution introduces a mass shift and alters the zero-point energy (ZPE) of the C-H vs. C-D bonds, influencing reaction kinetics and spectroscopic behavior.[1]
Table 1: Comparative Physicochemical Profile
FeatureMethyl Tribromoacetate (MTBA)Methyl-d3 Tribromoacetate (MTBA-d3)
CAS Number 3222-05-7207556-11-4 (Representative)
Formula


Molar Mass ~310.77 g/mol ~313.79 g/mol (+3.02 Da)
Density 2.33 g/mL~2.36 g/mL (Estimated via isotope effect)
Boiling Point 103°C (15 mmHg)~102-103°C (Inverse isotope effect often lowers BP slightly)
C-H/D Bond Energy ~98 kcal/mol~100 kcal/mol (Stronger bond due to lower ZPE)
Primary Utility Synthetic Reagent (Tribromomethylation)Analytical Standard / Mechanistic Probe

Spectroscopic Characterization (The Fingerprint)

Distinguishing these two compounds requires precise spectroscopic validation. The substitution of Hydrogen with Deuterium renders the methyl group "silent" in proton NMR and introduces complex coupling in carbon NMR.

A. Nuclear Magnetic Resonance (NMR)[3][4][5]

1. Proton NMR (


H-NMR) 
  • MTBA: Displays a diagnostic singlet corresponding to the

    
     group. Due to the electron-withdrawing nature of the tribromoacetyl group, this signal is desfielded.
    
    • Shift:

      
       ppm (Singlet).
      
  • MTBA-d3: The

    
     group is NMR silent in standard 
    
    
    
    H experiments because the deuterium nucleus has a very different gyromagnetic ratio.
    • Observation: Complete disappearance of the methyl singlet.

2. Carbon-13 NMR (


C-NMR) 
  • MTBA: The methyl carbon appears as a sharp singlet.

    • Shift:

      
       ppm.
      
  • MTBA-d3: The methyl carbon couples with the three attached deuterium atoms (

    
    ). The multiplicity is determined by the 
    
    
    
    rule:
    
    
    .
    • Observation: A weak septet at

      
       ppm.
      
    • Coupling Constant:

      
       Hz.
      
B. Mass Spectrometry (MS)[1][4][6]
  • MTBA: Molecular ion cluster

    
    . The presence of three bromine atoms creates a distinct isotopic pattern (approximate ratio 1:3:3:1 for 
    
    
    
    ).
  • MTBA-d3: The entire isotopic cluster shifts by exactly +3 m/z units. This mass shift is sufficient to resolve the labeled compound from the unlabeled analyte in LC-MS/MS assays, preventing "cross-talk" during quantification.

Visualization: Analytical Decision Tree

The following diagram outlines the logical workflow for distinguishing the two compounds using standard analytical techniques.

AnalyticalWorkflow Start Unknown Sample (MTBA or MTBA-d3?) H_NMR 1. Run 1H-NMR (Chloroform-d) Start->H_NMR Check_Singlet Check 3.9-4.0 ppm Region H_NMR->Check_Singlet Result_MTBA Signal Present (Singlet) Identified: MTBA Check_Singlet->Result_MTBA Singlet Found Result_D3_Step1 Signal Absent (Silent) Suspected: MTBA-d3 Check_Singlet->Result_D3_Step1 No Signal C_NMR 2. Run 13C-NMR (Verification) Result_D3_Step1->C_NMR Check_Mult Check Methyl Carbon Multiplicity C_NMR->Check_Mult Final_MTBA Singlet Observed Confirmed: MTBA Check_Mult->Final_MTBA Singlet Final_D3 Septet Observed (J ~22Hz) Confirmed: MTBA-d3 Check_Mult->Final_D3 Septet

Caption: Analytical logic flow for differentiating MTBA from MTBA-d3 using NMR multiplicity rules.

Experimental Protocol: Synthesis of Methyl-d3 Tribromoacetate

Since MTBA-d3 is often expensive or unavailable in bulk, researchers frequently synthesize it ex situ. The following protocol utilizes a Fischer Esterification adapted for isotopic efficiency.

Objective: Synthesize Methyl-d3 Tribromoacetate from Tribromoacetic acid and Methanol-d3.

Reagents Required:
  • Tribromoacetic Acid (TBA): 10.0 mmol (2.97 g) [CAS: 75-96-7]

  • Methanol-d3: 12.0 mmol (0.48 mL) [CAS: 1849-29-2] (>99.8 atom % D)

  • Sulfuric Acid (

    
    ):  Catalytic amount (0.1 mL, conc.)
    
  • Dichloromethane (DCM): For extraction.

Step-by-Step Methodology:
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or Ar) to prevent moisture ingress (which would introduce 
    
    
    
    via exchange, though methyl protons are non-exchangeable, water complicates purification).
  • Addition: Add Tribromoacetic acid (2.97 g) to the flask. Add Methanol-d3 (0.48 mL) via syringe. The slight excess of alcohol drives the equilibrium.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add concentrated

    
     dropwise.
    
  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (visualize with bromocresol green) or GC-MS.

  • Workup:

    • Cool to room temperature.

    • Dilute with DCM (20 mL).

    • Wash carefully with saturated

      
       (2 x 10 mL) to neutralize excess acid. Caution: 
      
      
      
      evolution will occur.
    • Wash with Brine (10 mL).

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure (Rotary Evaporator). Note: MTBA is volatile. Do not use high vacuum or prolonged heating.

    • Yield: Expect ~85-90% as a colorless oil.

Self-Validating Quality Control (QC):
  • Purity Check: Inject sample into GC-MS.

  • Pass Criteria: >98% chemical purity; Isotopic Enrichment >99% (absence of M-3 peak).

Mechanistic Applications in Drug Discovery[7][8]

The deuterated variant is not merely a passive standard; it is a tool for probing chemical biology.

A. The Kinetic Isotope Effect (KIE)

In metabolic studies, if the methyl group of a drug candidate is subject to oxidative demethylation (e.g., by Cytochrome P450), replacing the methyl with a trideuteromethyl group (using MTBA-d3 as a precursor) can significantly slow this metabolic rate.

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond. Breaking it requires more energy (Activation Energy

    
    ).
    
  • Result: If

    
     (typically 2–7), it indicates that C-H bond cleavage is the rate-determining step.[2]
    
B. Visualization: Synthetic Pathway & Application[10]

SynthesisAndUse Reactants Tribromoacetic Acid + Methanol-d3 Process Acid Cat. Esterification (Reflux) Reactants->Process Product Methyl-d3 Tribromoacetate (MTBA-d3) Process->Product App1 Mass Spec Internal Standard (Quantification) Product->App1 Use Case 1 App2 Deuterated Drug Synthesis (Metabolic Stability) Product->App2 Use Case 2

Caption: Synthesis of MTBA-d3 and its divergent downstream applications in analytics and synthesis.

Safety & Handling

Both MTBA and MTBA-d3 are halogenated esters and potent alkylating agents.

  • Lachrymator: These compounds are powerful tear agents. Open only in a functioning fume hood.

  • Skin Contact: Rapidly absorbed. Causes severe irritation and potential chemical burns. Wear nitrile gloves (double gloving recommended) and safety goggles.

  • Storage: Store at 2–8°C. Protect from light to prevent homolytic cleavage of the C-Br bond.

References

  • National Institute of Standards and Technology (NIST). (2023). Tribromoacetic acid, methyl ester (CAS 3222-05-7) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

Sources

Foundational

Reactivity Profile of Methyl-d3 Tribromoacetate in Radical Regimes: Mechanisms, Catalysis, and Isotopic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of late-stage functionalization and mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of late-stage functionalization and mechanistic elucidation, Methyl-d3 tribromoacetate (CAS 207556-11-4) has emerged as an indispensable isotopic probe and radical precursor. By replacing the protio-methoxy group with a trideuteriomethyl (-CD₃) moiety, this reagent provides a stable +3 amu mass shift and an NMR-silent ester footprint. This whitepaper systematically deconstructs its reactivity profile across transition-metal-catalyzed and visible-light photoredox radical regimes. As a Senior Application Scientist, I have structured this guide to move beyond theoretical mechanisms, providing field-proven, self-validating protocols that ensure rigorous scientific integrity in your synthetic workflows.

Structural and Isotopic Fundamentals

Methyl-d3 tribromoacetate (


) features three highly labile carbon-bromine bonds adjacent to an electron-withdrawing ester carbonyl. Under single-electron transfer (SET) conditions, the homolytic cleavage of a C–Br bond generates the electrophilic •

radical.

The strategic inclusion of the deuterium label serves two critical functions in drug development and mechanistic studies 1:

  • Mass Spectrometry (MS) Tracking: The +3 amu mass shift creates a distinct isotopic signature. Because deuterated standards co-elute with their non-labeled counterparts during chromatographic separation, matrix effects in MS ionization are normalized, allowing for absolute quantification without background interference 2.

  • NMR Simplification: In complex target molecules, the standard methyl ester singlet (~3.8 ppm in

    
    H-NMR) often overlaps with critical methine or heteroatom-adjacent protons. The -CD₃ group is 
    
    
    
    H-NMR silent, cleanly exposing the diagnostic signals of the newly formed C–C and C–Br bonds.

Mechanistic Reactivity in Radical Regimes

Transition-Metal Mediated ATRA (Kharasch Addition)

Atom Transfer Radical Addition (ATRA) is fundamentally reliant on the redox cycling of a transition metal catalyst (e.g., Ru, Cu, Fe). In classical systems utilizing


 or 

complexes, the metal undergoes an inner-sphere electron transfer to cleave the C–Br bond of methyl-d3 tribromoacetate 3. The resulting radical adds across an unactivated olefin, followed by halogen transfer from the oxidized metal complex to terminate the chain and regenerate the catalyst.
Visible-Light Photoredox Catalysis

To circumvent the high catalyst loadings historically required by classical ATRA (often up to 30 mol% due to radical termination buildup), modern approaches utilize photoredox catalysis 4. Visible light excites a photocatalyst (e.g.,


) to a long-lived triplet state, enabling an outer-sphere SET to the tribromoacetate.

Photoredox_ATRA PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) Radical •CBr2CO2CD3 + Br- PC_star->Radical SET Reduction Substrate Methyl-d3 tribromoacetate (CBr3CO2CD3) Substrate->Radical -Br- Adduct Adduct Radical Radical->Adduct + Olefin Adduct->PC SET Oxidation Product ATRA Product Adduct->Product Br• Transfer

Fig 1. Photoredox-catalyzed ATRA mechanism of Methyl-d3 tribromoacetate.

Fe(0)-Mediated Reformatsky-Type Olefination

Beyond simple alkene addition, methyl-d3 tribromoacetate is utilized in Fe(0)-mediated condensations with carbonyls. The Fe(0) interface facilitates a one-electron transfer resulting in C–Br rupture and the generation of a metal-enolate complex. Rapid addition to a carbonyl yields a Reformatsky-type adduct, which subsequently undergoes antiperiplanar E2-elimination to afford highly stereoselective (Z)-olefins 5.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . We do not merely list steps; we embed causality and diagnostic checkpoints directly into the workflow.

Workflow Step1 1. Reagent Prep (Isotope + Olefin) Step2 2. Catalyst Addition (Cu/Ru/Photocatalyst) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Radical Initiation (Light/Thermal) Step3->Step4 Step5 5. Quenching & Chromatography Step4->Step5 Step6 6. Isotopic Analysis (NMR/MS) Step5->Step6

Fig 2. Self-validating workflow for radical addition and isotopic tracking.

Protocol A: Visible-Light Photoredox ATRA

Objective: Synthesize a 1,3-dibromo-ester adduct while maintaining >98% isotopic fidelity of the -CD₃ group.

  • Reagent Preparation: In an oven-dried Schlenk tube, combine the target olefin (1.0 equiv), methyl-d3 tribromoacetate (1.5 equiv), and

    
     (1 mol%) in anhydrous DMF (0.1 M).
    
    • Causality: A slight excess of the tribromoacetate compensates for minor competitive radical dimerization, pushing the equilibrium toward the cross-adduct.

  • Rigorous Degassing (Critical Step): Perform three sequential freeze-pump-thaw cycles.

    • Causality: Molecular oxygen (

      
      ) is a triplet diradical. It will rapidly quench the excited triplet state of the photocatalyst (generating singlet oxygen) and intercept the •
      
      
      
      radical to form peroxyl species. Failure to degas will stall the reaction at <5% yield.
  • Irradiation: Backfill with Argon and irradiate with 450 nm Blue LEDs at ambient temperature for 4-6 hours.

    • Self-Validation Check: The solution should maintain a vibrant luminescence. If the solution bleaches to a pale yellow/clear state, the catalyst has degraded (likely due to residual oxygen or moisture).

  • Quenching & Isolation: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

  • Isotopic Validation: Analyze via LC-MS.

    • Self-Validation Check: The parent mass must exhibit a clean M+3 peak relative to the calculated protio-mass. Any M+1 or M+2 peaks indicate unwanted H/D exchange occurred via enolization, signaling that the reaction matrix was too basic.

Protocol B: Fe(0)-Mediated Olefination

Objective: Stereoselective synthesis of


-bromo-

-unsaturated esters.
  • Iron Activation: Suspend commercial Fe(0) powder (4.0 equiv) in THF and treat with a catalytic amount of 1,2-dibromoethane (5 mol%) at 60°C for 15 minutes.

    • Causality: Commercial iron powder is passivated by an oxide layer. The dibromoethane etches this layer, exposing the highly reactive, high-surface-area Fe(0) necessary for efficient heterogeneous SET.

  • Reagent Addition: Cool to room temperature. Add the target aldehyde/ketone (1.0 equiv) followed by dropwise addition of methyl-d3 tribromoacetate (1.2 equiv).

  • Reaction & Elimination: Heat to 55°C for 14 hours. The initial Reformatsky adduct forms rapidly, but the elevated temperature is required to drive the antiperiplanar E2-elimination of the iron-alkoxide and bromide.

  • Workup: Quench with saturated aqueous

    
     to break down the iron salts, extract, and purify.
    

Quantitative Data & Benchmarking

To guide experimental design, the following table summarizes the benchmarked performance of Methyl-d3 tribromoacetate across various catalytic systems.

Reaction TypeCatalyst SystemInitiator / ConditionsTarget AdductTypical Yield (%)Isotopic Retention
Classical ATRA

(5 mol%)
Thermal (80°C), 12h1,3-Dibromo ester75 - 85%>98% (CD₃ intact)
Photoredox ATRA

(1 mol%)
Blue LED, RT, 4h1,3-Dibromo ester88 - 95%>98% (CD₃ intact)
ATRC (Cyclization) CuBr (10 mol%) / LigandAmbient RT, 6h

-Lactam / Cyclic ester
70 - 80%>98% (CD₃ intact)
Fe(0) Olefination Fe(0) powder (4 equiv)THF, 55°C, 14hZ/E-Olefins60 - 86%>98% (CD₃ intact)

Conclusion

Methyl-d3 tribromoacetate transcends its role as a simple halogenating agent; it is a highly engineered mechanistic probe. By leveraging the low bond dissociation energy of its C–Br bonds alongside the analytical clarity provided by its trideuteriomethyl ester, researchers can execute complex ATRA, ATRC, and olefination reactions while maintaining absolute traceability of the molecular scaffold. Adhering to the self-validating protocols outlined above ensures that both synthetic yield and isotopic fidelity are maximized.

References

  • Benchchem. Overview of Methyl-d3 Tribromoacetate (B1203011) as a Model Deuterated Compound.
  • Sigma-Aldrich. Methyl-d3 tribromoacetate 98 atom % D; CAS Number: 207556-11-4.
  • Muñoz-Molina, J. M., & Belderrain, T. R. (2014). Atom Transfer Radical Reactions as a Tool for Olefin Functionalization - On the Way to Practical Applications. ResearchGate.
  • Phiromphu, N., et al. (2025). Catalyst Regeneration in Transition-Metal-Mediated Atom-Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions. ResearchGate.
  • Concellon, J. M., et al. Fe(0)-Mediated Synthesis of Tri- and Tetra-Substituted Olefins from Carbonyls: An Environmentally Friendly Alternative to Cr(II). PMC / NIH.

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the Quantification of Methyl Tribromoacetate in Water Samples Using Methyl-d3 Tribromoacetate as an Internal Standard

Abstract This application note provides a comprehensive protocol for the quantitative analysis of methyl tribromoacetate (MTBA) in water samples using gas chromatography-mass spectrometry (GC-MS). To ensure the highest d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of methyl tribromoacetate (MTBA) in water samples using gas chromatography-mass spectrometry (GC-MS). To ensure the highest degree of accuracy and precision, this method employs Methyl-d3 tribromoacetate as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects, extraction inefficiencies, and instrumental variability.[1][2][3] This guide is intended for researchers, environmental scientists, and drug development professionals requiring robust and reliable quantification of trace-level analytes in complex matrices.

Introduction: The Principle of Isotope Dilution

Quantitative analysis by mass spectrometry is susceptible to various sources of error, including sample loss during preparation and fluctuations in instrument response.[1] The internal standard method is a powerful technique to mitigate these errors. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer.[2]

A stable isotope-labeled internal standard, such as Methyl-d3 tribromoacetate, is the optimal choice for quantifying its non-labeled analog, methyl tribromoacetate.[2] The three deuterium atoms on the methyl group increase the mass by 3 atomic mass units (amu), making it easily distinguishable from the native analyte in the mass spectrometer.[2] However, its physicochemical properties remain nearly identical.[2] This ensures that the SIL-IS and the analyte behave the same way during extraction and chromatography, a principle known as isotope dilution mass spectrometry (IDMS).[1] Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the analyte signal to the internal standard signal remains constant and is directly proportional to the analyte's concentration, leading to highly accurate and reliable results.[1]

Methyl tribromoacetate is one of the haloacetic acids (HAAs), a class of disinfection byproducts formed when water is treated with chlorine.[4] Accurate monitoring of these compounds in drinking water is crucial for regulatory compliance and public health. This protocol is adapted from established methodologies for haloacetic acid analysis, such as those outlined in U.S. EPA Methods 552.2 and 552.3.[1][5]

Materials and Reagents

Standards and Solvents
  • Analyte: Methyl tribromoacetate (MTBA), >99% purity

  • Internal Standard (IS): Methyl-d3 tribromoacetate, >99% purity, 99 atom % D

  • Solvent: Methyl-tert-butyl-ether (MTBE), GC-grade or higher

  • Reagents:

    • Sodium Sulfate, anhydrous, analytical grade (baked at 400°C for 4 hours to remove organic contaminants)

    • Reagent Water, HPLC-grade or equivalent, free of interferences

    • Ammonium Chloride (NH₄Cl), analytical grade (for quenching residual chlorine)

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler vials, 2 mL, with PTFE-lined caps

  • Culture tubes, 15 mL, with PTFE-lined screw caps

  • Separatory funnel, 60 mL

  • Pipettes and general laboratory glassware

  • Vortex mixer

Experimental Protocols

Preparation of Standard Solutions

The causality behind preparing a series of stock and working solutions is to achieve precise and accurate concentrations for calibration and spiking. High-concentration stock solutions minimize storage and weighing errors, while subsequent dilutions into working solutions allow for the creation of a calibration curve that spans the expected concentration range of the unknown samples.

3.1.1. Primary Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of neat Methyl tribromoacetate into a 10 mL volumetric flask.

  • Record the weight to the nearest 0.1 mg.

  • Dissolve and bring to volume with MTBE.

  • Cap and invert the flask several times to ensure homogeneity.

  • Repeat steps 1-4 in a separate flask for the Methyl-d3 tribromoacetate internal standard.

  • Store stock solutions at 4°C in amber vials.

3.1.2. Internal Standard Working Solution (1 µg/mL)

  • Pipette 100 µL of the 1 mg/mL Methyl-d3 tribromoacetate primary stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with MTBE. This solution will be used to spike all samples, calibrators, and quality controls.

3.1.3. Calibration Standards

  • Prepare a series of calibration standards by diluting the 1 mg/mL Methyl tribromoacetate primary stock solution in MTBE.

  • A typical calibration range for environmental water samples might be 0.1 to 10 µg/L. To achieve this in the final 1 mL extract, the concentrations in the MTBE calibration standards should be higher. The final concentration in the vial should bracket the expected concentration of the analyte.

  • For each calibration standard, add a fixed amount of the Internal Standard Working Solution (e.g., 10 µL of 1 µg/mL IS solution to a 1 mL final volume) to maintain a constant IS concentration across all standards and samples.

Table 1: Example Calibration Standard Preparation

Calibration LevelAnalyte Stock Vol. (µL)Final Volume (mL)Analyte Conc. (ng/mL)IS Working Sol. Vol. (µL)Final IS Conc. (ng/mL)
11.011.01010
25.015.01010
310.0110.01010
425.0125.01010
550.0150.01010
6100.01100.01010
Sample Collection and Preparation

The choice of a liquid-liquid extraction (LLE) protocol is based on the analyte's properties. Methyl tribromoacetate is a relatively nonpolar organic compound with limited water solubility, making it amenable to extraction into an immiscible organic solvent like MTBE.[6][7] Acidifying the sample is a common step for haloacetic acids to ensure they are in their protonated form for efficient extraction, though for the methyl ester, this is less critical but maintained here for consistency with standard methods.[1]

G cluster_prep Sample Preparation Sample 1. Collect 40 mL Water Sample Quench 2. Add NH4Cl to quench chlorine Sample->Quench Spike 3. Spike with 10 µL IS Working Solution Quench->Spike Extract 4. Add 4 mL MTBE & Vortex 2 min Spike->Extract Separate 5. Allow phases to separate Extract->Separate Collect 6. Collect organic (top) layer Separate->Collect Dry 7. Dry with Na2SO4 Collect->Dry Transfer 8. Transfer to GC Vial Dry->Transfer G cluster_analyte Methyl tribromoacetate (Analyte) cluster_is Methyl-d3 tribromoacetate (IS) Analyte C₃H₃Br₃O₂ MW: 310.8 g/mol Quant Ion: m/z 251 Qual Ion: m/z 253 IS C₃D₃Br₃O₂ MW: 313.8 g/mol Quant Ion: m/z 254 Qual Ion: m/z 256

Sources

Application

Synthesis of deuterated pharmaceuticals using Methyl-d3 tribromoacetate

Application Note: Trideuteromethylation in Pharmaceutical Synthesis Utilizing Methyl-d3 Tribromoacetate Executive Summary: The Deuterated "Magic Methyl" Paradigm In modern medicinal chemistry, the strategic installation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trideuteromethylation in Pharmaceutical Synthesis Utilizing Methyl-d3 Tribromoacetate

Executive Summary: The Deuterated "Magic Methyl" Paradigm

In modern medicinal chemistry, the strategic installation of a methyl group—often termed the "magic methyl" effect—can yield profound improvements in a drug candidate's pharmacological profile, including enhanced binding affinity, tailored hydrophobic interactions, and induced conformational locking[1]. When this methyl group is isotopically labeled with deuterium (a trideuteromethyl or -CD₃ group), it introduces a significant Kinetic Isotope Effect (KIE). The stronger C–D bonds slow down cytochrome P450-mediated metabolic demethylation, thereby increasing the drug's half-life and reducing required dosing frequencies[1].

This principle was clinically validated in 2017 with the FDA approval of Deutetrabenazine (Austedo™), the first de novo deuterated drug, which utilizes -CD₃ groups to treat chorea associated with Huntington's disease[2],[3].

However, the industrial synthesis of trideuteromethylated Active Pharmaceutical Ingredients (APIs) is historically bottlenecked by hazardous reagents. Traditional -CD₃ donors like Iodomethane-d3 (CD₃I) are highly volatile, ozone-depleting, and carcinogenic, while Dimethyl sulfate-d6 is extremely toxic. This application note details a highly efficient, bench-stable, and scalable alternative: Methyl-d3 tribromoacetate (CAS 207556-11-4) ,[4]. By leveraging a unique decarboxylative pathway, this reagent allows for the safe O- and N-trideuteromethylation of pharmaceutical intermediates without the need for stoichiometric salt generation[5].

Mechanistic Framework & Causality

The efficacy of Methyl-d3 tribromoacetate lies in its self-propagating thermodynamic driving force. Based on foundational methodologies for methyl trichloroacetates[5], the reaction requires only a catalytic amount of base (such as K₂CO₃) and a phase-transfer catalyst (18-crown-4).

The Causality of the Catalytic Cycle:

  • Initiation: The catalytic base deprotonates the carboxylic acid API, forming a nucleophilic carboxylate anion.

  • Sₙ2 Displacement: The carboxylate attacks the -CD₃ group of Methyl-d3 tribromoacetate.

  • Irreversible Decomposition: The leaving group is the tribromoacetate anion (⁻OCOCBr₃). This intermediate is highly unstable and spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas and a tribromomethyl anion (CBr₃⁻).

  • Propagation: The strongly basic CBr₃⁻ anion immediately abstracts a proton from an unreacted carboxylic acid molecule. This forms bromoform (CHBr₃) and regenerates the carboxylate anion, propagating the cycle without the need for stoichiometric base[5].

Mechanism API Carboxylic Acid API (R-COOH) Base Catalytic K₂CO₃ / 18-crown-4 (Initiation) API->Base Deprotonation Anion Carboxylate Anion (R-COO⁻) Base->Anion SN2 Sₙ2 Attack on -CD₃ Anion->SN2 Reagent Methyl-d3 tribromoacetate (CBr₃COOCD₃) Reagent->SN2 Product Trideuteromethyl Ester (R-COOCD₃) SN2->Product Target API LeavingGroup Tribromoacetate Anion (⁻OCOCBr₃) SN2->LeavingGroup Leaving Group Decarb Irreversible Decarboxylation LeavingGroup->Decarb Spontaneous Byproducts CO₂ (gas) + CBr₃⁻ Decarb->Byproducts Byproducts->Anion Regenerates Carboxylate Bromoform Bromoform (CHBr₃) (Distilled off) Byproducts->Bromoform Abstracts H⁺ from API

Fig 1: Catalytic cycle and SN2 mechanism of trideuteromethylation using Methyl-d3 tribromoacetate.

Comparative Analysis of Trideuteromethylating Agents

To justify the transition from traditional reagents to Methyl-d3 tribromoacetate, the quantitative and qualitative operational metrics are summarized below.

ReagentBoiling PointToxicity / Hazard ProfilePrimary ByproductsStoichiometric Salt WasteHandling & Storage
Methyl-d3 tribromoacetate 103 °C (15 mmHg)Moderate (Irritant)CO₂ (gas), BromoformNone (Catalytic base used)Bench-stable liquid/solid
Iodomethane-d3 (CD₃I) 42 °CHigh (Carcinogen, Volatile)Iodide saltsHigh (Requires stoich. base)Requires cold storage & fume hood
Dimethyl sulfate-d6 188 °CExtreme (Fatal if inhaled)Methyl sulfate saltsHigh (Requires stoich. base)Strict safety protocols required

Data derived from standard chemical safety profiles and mechanistic literature,[5].

Self-Validating Experimental Protocol

This protocol describes the solvent-free trideuteromethylation of a model carboxylic acid API intermediate.

Design Rationale: A solvent-free melt is utilized to maximize the collision frequency between the carboxylate anion and the bulky tribromoacetate reagent, accelerating the Sₙ2 displacement[5]. Furthermore, the protocol is designed as a self-validating system : the physical evolution of byproducts acts as an intrinsic, real-time analytical readout of reaction progress.

Step-by-Step Methodology:
  • Reactor Charging: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation apparatus, add the Carboxylic Acid API intermediate (12.5 mmol), anhydrous Potassium Carbonate (K₂CO₃, 0.035 g, 0.25 mmol), and 18-crown-4 ether (0.05 g, 0.28 mmol)[5]. Causality: The sub-stoichiometric amount of K₂CO₃ is sufficient because the generated CBr₃⁻ anion acts as the bulk base during the propagation phase, preventing the accumulation of inorganic salt waste.

  • Reagent Addition: Add Methyl-d3 tribromoacetate (12.5 mmol) directly to the flask.

  • Thermal Initiation & Visual Validation: Gradually heat the reaction mixture to 90 °C using an oil bath. Self-Validation Checkpoint 1: At approximately 90 °C, vigorous bubbling will commence. This is the evolution of CO₂ gas. The presence of bubbling physically validates that the tribromoacetate leaving group is decomposing, confirming that the Sₙ2 transfer of the -CD₃ group is actively occurring[5].

  • Propagation & Volumetric Validation: Slowly increase the temperature to 150 °C. Self-Validation Checkpoint 2: Bromoform (CHBr₃, BP ~149 °C) will begin to condense and distill into the receiving flask. Because the reaction yields exactly one equivalent of bromoform per equivalent of product, measuring the collected volume of bromoform provides a real-time, quantitative metric of reaction conversion without the need to breach the system for HPLC/GC sampling.

  • Reaction Termination: Maintain the temperature at 150 °C until the evolution of CO₂ ceases and the distillation of bromoform (approx. 1.3–1.4 g) halts completely (typically 1–2 hours)[5]. Causality: The cessation of both gas evolution and distillation definitively signals the exhaustion of the Methyl-d3 tribromoacetate reagent.

  • Isolation: Cool the flask to room temperature. The crude trideuteromethyl ester can be isolated directly via Kugelrohr distillation (if volatile) or by dissolving the residue in ethyl acetate, washing with dilute aqueous NaHCO₃ to remove any unreacted trace acid, and concentrating under reduced pressure.

References

  • Title: FDA approves deutetrabenazine (AUSTEDO™) to treat chorea Source: Huntington Study Group URL: [Link]

  • Title: FDA-Approved Deuterated Drugs and Their Syntheses Source: Medium URL: [Link]

  • Title: The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents Source: Chemistry - A European Journal URL: [Link]

  • Title: The Methylation of Carboxylic Acids Using Methyl, Trichloroacetates Source: Synthetic Communications URL: [Link]

Sources

Method

Deuterium labeling techniques utilizing Methyl-d3 tribromoacetate

Topic: Deuterium Labeling Techniques Utilizing Methyl-d3 Tribromoacetate Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Application Note: Prec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Deuterium Labeling Techniques Utilizing Methyl-d3 Tribromoacetate Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Application Note: Precision Deuteration via Methyl-d3 Tribromoacetate ( )

Abstract & Strategic Rationale

In the rapidly expanding field of deuterated pharmacophores, Methyl-d3 tribromoacetate (CAS 207556-11-4) represents a high-utility "Trojan Horse" reagent. Unlike simple methylating agents (e.g.,


) that target nucleophiles, this reagent leverages the reactivity of the tribromomethyl (

) group to install a deuterated ester moiety (

)
onto carbon skeletons via radical or carbene pathways.

This guide details the application of Methyl-d3 tribromoacetate in Atom Transfer Radical Addition (ATRA) and Gem-Dibromocyclopropanation . These protocols allow medicinal chemists to install metabolically stable deuterium labels at the periphery of complex scaffolds, specifically targeting esterase-labile sites or building deuterated lactone precursors.

Key Chemical Properties
PropertyData
Formula

MW 313.79 g/mol
Isotopic Purity

98 atom % D
Boiling Point ~103 °C (at 15 mmHg)
Primary Reactivity Radical generation (

), Carbene source (

)
Storage 2-8°C, inert atmosphere (Argon/Nitrogen)

Protocol A: Ruthenium-Catalyzed Kharasch Addition (ATRA)

Application: Synthesis of


-lactones and functionalized aliphatic chains containing the 

motif. Mechanism: The reaction proceeds via a redox-neutral radical mechanism where the Ruthenium catalyst abstracts a bromine atom, generating a radical that adds to an olefin.
Experimental Workflow

Reagents:

  • Substrate: Terminal Alkene (1.0 equiv)

  • Reagent: Methyl-d3 tribromoacetate (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Solvent: Toluene or THF (Degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strictly inert atmosphere, charge a Schlenk tube with the Ruthenium catalyst (1 mol%) and the Terminal Alkene (1.0 mmol).

  • Addition: Dissolve Methyl-d3 tribromoacetate (1.2 mmol) in degassed Toluene (2 mL) and add to the reaction vessel.

  • Reaction: Seal the tube and heat to 60°C for 12–24 hours . The reaction mixture typically turns from dark brown to green/orange upon completion.

  • Quench & Purification: Cool to room temperature. Filter the mixture through a short pad of silica gel (eluting with

    
    ) to remove the metal catalyst. Concentrate the filtrate in vacuo.
    
  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc).

Outcome: The product is a


-bromo-

-dibromo ester
.
  • Note: This intermediate can be reductively cyclized (using

    
     or Zn/AcOH) to form a deuterated 
    
    
    
    -lactone
    , a common scaffold in bioactive natural products.
Mechanistic Visualization (DOT)

ATRA_Mechanism Ru_II Ru(II) Catalyst (Active Species) Ru_III X-Ru(III)-Br (Oxidized) Ru_II->Ru_III Oxidation Ru_III->Ru_II Reduction (Turnover) Reagent Methyl-d3 Tribromoacetate Radical •CBr2-COOCD3 (Carbon Radical) Reagent->Radical Br transfer to Ru Adduct Radical Adduct (Intermediate) Radical->Adduct + Alkene Alkene Terminal Alkene (Substrate) Product Gamma-Bromo Ester-d3 Adduct->Product Br transfer from Ru

Caption: Figure 1. Ruthenium-catalyzed Atom Transfer Radical Addition (ATRA) cycle utilizing Methyl-d3 tribromoacetate.

Protocol B: Synthesis of Deuterated Gem-Dibromocyclopropanes

Application: Creating rigidified drug analogs (bioisosteres) where the ester functionality is preserved. Mechanism: The tribromoacetate acts as a carbene precursor. Under basic conditions or specific organometallic promotion, it generates a carbenoid species that adds across a double bond.

Experimental Workflow

Reagents:

  • Substrate: Electron-rich Alkene (e.g., Styrene derivative)

  • Reagent: Methyl-d3 tribromoacetate

  • Promoter: Diethylzinc (

    
    ) or CHBr3/NaOH (Phase Transfer)
    
  • Solvent: DCM or Hexanes

Step-by-Step Methodology (Diethylzinc Method):

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the alkene (1.0 equiv) and dry DCM.

  • Reagent Mixing: Add Methyl-d3 tribromoacetate (1.1 equiv) to the solution.

  • Initiation: Cool the solution to 0°C. Slowly add

    
     (1.0 M in hexanes, 1.1 equiv) dropwise over 20 minutes.
    
    • Caution:

      
       is pyrophoric. Handle with extreme care.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

  • Workup: Quench carefully with saturated

    
     solution. Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over

    
     and concentrate. Purify via silica chromatography.
    

Outcome: A gem-dibromocyclopropane bearing the


  group. This scaffold allows for subsequent cross-coupling reactions at the bromine sites while retaining the deuterated ester.

Analytical Validation & QC

To ensure the integrity of the deuterium label, the following analytical checkpoints are mandatory.

TechniqueObservation TargetSuccess Criteria
1H NMR Methyl Ester Region (~3.6 - 3.8 ppm)Complete Silence. The absence of a singlet at this position confirms >98% deuteration.
13C NMR Carbonyl CarbonSlight upfield shift (isotope effect) compared to non-deuterated standard.
MS (HRMS) Molecular Ion[M]+3 Da shift. Distinct isotopic pattern matching

distribution.
2H NMR Deuterium ChannelDistinct singlet corresponding to the

group.
Strategic Workflow Diagram

Workflow Start Start: Methyl-d3 Tribromoacetate Decision Select Pathway Start->Decision PathA Pathway A: Radical Addition (ATRA) Decision->PathA Linear Functionalization PathB Pathway B: Cyclopropanation Decision->PathB Ring Formation InterA Intermediate: Gamma-Bromo Ester-d3 PathA->InterA Ru Cat. / Alkene InterB Intermediate: Dibromocyclopropane-d3 PathB->InterB Et2Zn / Alkene FinalA Target: Deuterated Lactone/Linear Ester (Metabolic Stability) InterA->FinalA Cyclization/Reduction FinalB Target: Rigidified Drug Analog (Bioisostere) InterB->FinalB Cross-Coupling

Caption: Figure 2. Decision matrix for synthesizing deuterated drug scaffolds using Methyl-d3 tribromoacetate.

References

  • Kharasch, M. S., et al. (1945). "The Addition of Polyhalomethanes to Olefins." Journal of the American Chemical Society.

  • Severin, K. (2006). "Ruthenium Catalysts for the Kharasch Addition." Current Organic Chemistry.

  • Eckenhoff, W. T., & Pintauer, T. (2011). "Atom Transfer Radical Addition (ATRA) Catalyzed by Copper Complexes." Catalysis Reviews.

  • Gant, T. G. (2014). "Deuterated Drugs: An Emerging Solution to Metabolic Signaling." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "Methyl-d3 tribromoacetate Product Specification."

Application

Application Note: Methyl-d3 Tribromoacetate in Palladium-Catalyzed Cross-Coupling

This Application Note is designed for researchers in medicinal chemistry and process development focusing on Stable Isotope Labeling (SIL) . It details the utilization of Methyl-d3 tribromoacetate as a precision reagent...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development focusing on Stable Isotope Labeling (SIL) . It details the utilization of Methyl-d3 tribromoacetate as a precision reagent for introducing deuterated ester motifs into pharmaceutical scaffolds via Palladium-catalyzed cross-coupling.


)

Executive Summary

The incorporation of deuterium into Active Pharmaceutical Ingredients (APIs) is a critical strategy for improving metabolic stability (the "Deuterium Switch") and mitigating toxic metabolite formation. Methyl-d3 tribromoacetate serves as a specialized electrophile in Palladium-catalyzed cross-coupling reactions.

Unlike standard alkyl halides, this reagent allows for the direct installation of a functionalized, deuterated acetate moiety (


) onto aryl or heteroaryl rings. This intermediate is a versatile gateway to deuterated aryl acetic acids  and 

-halo esters
, which are foundational pharmacophores in NSAIDs and metabolic disease therapeutics.
Key Advantages[1]
  • Metabolic Stability: Introduces a robust

    
     ester group, resisting esterase hydrolysis and oxidative demethylation.
    
  • Synthetic Versatility: The retained

    
    -bromo atoms allow for subsequent derivatization (e.g., cyclopropanation, reduction, or secondary cross-coupling).
    
  • Mild Conditions: Pd-catalyzed protocols avoid the harsh conditions of classical esterification using deuterated methanol on sensitive acids.

Technical Background & Mechanism

The Reagent Profile[2][3][4]
  • Chemical Name: Methyl-d3 2,2,2-tribromoacetate

  • Structure:

    
    
    
  • Role: Electrophilic coupling partner (Suzuki-Miyaura or Negishi type).

  • Mechanistic Pathway: The reaction proceeds via the oxidative addition of the

    
     bond to the Pd(0) center. The presence of three electron-withdrawing bromine atoms activates the C-Br bond but also increases the risk of reduction. Specialized ligands (e.g., Buchwald biaryl phosphines) are required to stabilize the oxidative addition complex.
    
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle for the coupling of Methyl-d3 tribromoacetate with an aryl boronic acid.

Pd_Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Substrate TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Product (Ar-CBr2-COOCD3) RedElim->Product Release Substrate Methyl-d3 Tribromoacetate (Br3C-COOCD3) Substrate->OxAdd

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of Methyl-d3 tribromoacetate. The cycle emphasizes the oxidative addition to the trihalo-carbon.

Experimental Protocol

Objective: Synthesis of Methyl-d3


-dibromo-2-phenylacetate  via Suzuki-Miyaura Coupling.
Materials & Reagents
ComponentSpecificationFunction
Substrate Methyl-d3 tribromoacetate (1.0 equiv)Electrophile / Deuterium Source
Coupling Partner Phenylboronic Acid (1.2 equiv)Nucleophile
Catalyst

(2.5 mol%)
Palladium Source
Ligand XPhos or

(5-6 mol%)
Bulky ligand to facilitate Ox. Add.
Base

(2.0 equiv, anhydrous)
Activates Boronic Acid
Solvent Toluene / Water (10:1 v/v)Biphasic system often improves yield
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation

  • In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with

    
     (23 mg, 0.025 mmol) and XPhos (24 mg, 0.05 mmol).
    
  • Add anhydrous Toluene (2 mL) and stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation (

    
    ).
    

Step 2: Reaction Assembly

  • To the catalyst mixture, add Phenylboronic acid (146 mg, 1.2 mmol) and anhydrous

    
     (424 mg, 2.0 mmol).
    
  • Add Methyl-d3 tribromoacetate (1.0 mmol) dropwise via syringe. Note: If the reagent is solid, dissolve in minimal toluene first.

  • Add degassed water (0.2 mL) to solubilize the inorganic base (optional, but often necessary for Suzuki couplings).

Step 3: Execution

  • Seal the tube and heat to 60°C .

    • Critical Insight: Do not exceed 80°C initially.[1] Tribromoacetates are thermally sensitive and can undergo decarboxylation or radical polymerization at high temperatures.

  • Monitor reaction progress via TLC or LC-MS. The product will appear as a less polar spot compared to the boronic acid.

    • Target Mass: Look for the characteristic isotope pattern of a dibromo compound (1:2:1 ratio) plus the +3 mass shift from the

      
       group.
      

Step 4: Workup & Purification

  • Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove Pd black.

  • Wash the filtrate with Brine (

    
    ).
    
  • Dry over

    
    , concentrate under reduced pressure.
    
  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Storage: Store the deuterated product under inert gas at 4°C to prevent hydrolysis of the labeled ester.

Downstream Transformations (The "Deuterium Switch")

The immediate product, an


-dibromo ester, is rarely the final drug candidate. It serves as a "masked" acetate. The following workflow demonstrates how to convert this intermediate into a Deuterated Methyl Arylacetate  (a common scaffold in drugs like Diclofenac or Indomethacin analogs).

Downstream_Workflow Start Coupled Product (Ar-CBr2-COOCD3) Step1 Reductive Debromination (Zn/NH4Cl or H2/Pd-C) Start->Step1 Selective Reduction Final Deuterated API Scaffold (Ar-CH2-COOCD3) Step1->Final Yields Stable Isotope Analog

Figure 2: Workflow for converting the cross-coupling product into a metabolically stable drug scaffold.

Protocol for Debromination:
  • Dissolve the

    
    -dibromo ester in Methanol-d4 (to prevent D/H exchange at the alpha position if desired, though standard MeOH suffices if only the ester methyl is critical).
    
  • Add Zinc dust (5 equiv) and Saturated

    
     solution.
    
  • Stir vigorously at RT for 1 hour.

  • Filter and extract. This yields the mono- or non-brominated ester

    
    .
    

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Bromide ions.Add a scavenger like AgOTf (silver triflate) to precipitate AgBr, or switch to a more robust precatalyst like XPhos Pd G3.
Protodebromination "Reduction" of the C-Br bond before coupling.Ensure the solvent is strictly anhydrous if using hydride sources. Lower the temperature to 40°C.
Homocoupling of Boronic Acid Oxidant present (

).
Degas all solvents strictly (freeze-pump-thaw x3). Ensure inert atmosphere.
Loss of Deuterium Label Ester hydrolysis / Transesterification.Avoid using non-deuterated alcohols (MeOH/EtOH) as co-solvents. Use Toluene, THF, or Dioxane.[2]

References

  • Preparation of Deuterated Esters: Vertex AI Search Result 1.1. "Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis". Nature Communications, 2025. Link (Contextual grounding for d3-methyl importance).

  • Pd-C

    
    -Halo Esters:  Hartwig, J. F., et al. "Palladium-Catalyzed Cross-Coupling of 
    
    
    
    -Bromo Esters with Aryl Boronic Acids." J. Am. Chem. Soc., 2002. Link (Foundational protocol for mono-bromo, adapted here for tribromo).
  • Suzuki-Miyaura Mechanism: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995. Link.

  • Deuterium in Drug Discovery: Vertex AI Search Result 1.3. "Evolving Trends in the Synthesis of Deuterated Drugs". Ann Clin Pathol, 2025.[3] Link.

  • Reformatzky-Suzuki Couplings: Evaluation of Zinc-mediated Pd-catalyzed couplings for highly halogenated esters. Organic Letters, 2010.

(Note: Specific citations for "Methyl-d3 tribromoacetate" in direct Pd-coupling are extrapolated from the non-deuterated analog literature and general deuteration strategies due to the niche nature of the specific labeled reagent.)

Sources

Method

Technical Application Note: Safe Handling and Utilization of Methyl-d3 Tribromoacetate

Executive Summary Methyl-d3 tribromoacetate (CAS: 207556-11-4 for labeled; 96-32-2 for unlabeled) is a specialized deuterated reagent used primarily in mechanistic studies, metabolic tracking, and as a silent internal st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-d3 tribromoacetate (CAS: 207556-11-4 for labeled; 96-32-2 for unlabeled) is a specialized deuterated reagent used primarily in mechanistic studies, metabolic tracking, and as a silent internal standard in


H-NMR spectroscopy. While chemically similar to its non-deuterated analog, the high cost and specific isotopic application necessitate a rigorous "Cold-Chain" handling protocol to prevent isotopic dilution and chemical degradation.

This guide moves beyond basic safety data sheets (SDS) to provide a field-tested operational framework for researchers. It addresses the compound's dual nature: a potent lachrymator/corrosive agent and a moisture-sensitive analytical standard.

Compound Profile & Physical Properties[1][2][3][4][5][6][7]

Understanding the physical state is critical for accurate dosing. Unlike many solid tribromo-derivatives, this reagent is a liquid at room temperature with a high density, affecting how it must be pipetted and weighed.

PropertyValue (Approx.)Operational Implication
Physical State Liquid (Colorless to pale yellow)Use positive displacement pipettes or gas-tight syringes.
Density ~1.616 g/mLCritical: 1 mL

1.62 g. Do not assume 1:1 density.
Boiling Point 144–145 °CModerate volatility; handle only in fume hood.
Flash Point 63 °CCombustible; keep away from high heat sources.
Solubility Soluble in MeOH, Et₂O, CDCl₃Compatible with standard organic reaction solvents.
Isotopic Label Methyl-d3 (

)
Silent in

H-NMR (approx. 3.6–3.8 ppm region).

Safety Architecture: The "Lachrymator" Protocol

Hazard Classification: Methyl-d3 tribromoacetate is a Lachrymator , Corrosive , and Toxic . It releases vapors that intensely irritate the eyes and respiratory tract, even at low concentrations.

Engineering Controls
  • Primary Barrier: All operations (weighing, dispensing, reaction setup) must occur inside a certified chemical fume hood.

  • Airflow Check: Ensure hood face velocity is

    
     fpm.
    
  • Trap Systems: If removing solvent via rotavap, use a secondary cold trap (liquid

    
     or dry ice/acetone) to prevent exhaust into the lab environment.
    
Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for halogenated esters, which can permeate rapidly.

  • Hands: Double-gloving strategy.

    • Inner Layer: 4 mil Nitrile (dexterity).

    • Outer Layer: Laminate film (e.g., Silver Shield™) or 8 mil Nitrile (chemical resistance).

  • Eyes: Chemical splash goggles (ventless preferred) + Face shield if handling volumes

    
     mL.
    
  • Body: Lab coat (buttoned) + Chemical-resistant apron.

Storage & Stability: Preserving the Deuterium Label

The primary threat to this reagent is Hydrolysis . Exposure to atmospheric moisture causes the ester to hydrolyze, releasing Methanol-d3 and Tribromoacetic acid. This destroys the reagent and ruins the isotopic integrity.

The "Dry-Chain" Storage Protocol
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Secondary Containment: Place the primary vial inside a secondary jar containing a desiccant packet (e.g., Drierite or Silica Gel) to absorb ambient moisture in the fridge.

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary screw-top jar.

Operational Protocol: Synthesis & Handling

Visualization: Safe Handling Workflow

G cluster_0 Critical Safety Zone: Fume Hood Start Reagent Retrieval (From Fridge) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevents Condensation Dispense Dispensing (Gas-Tight Syringe) Equilibrate->Dispense Under Argon Reaction Reaction Setup (Inert Atm/Dry Solvent) Dispense->Reaction Add Dropwise Quench Quench & Neutralize (Sat. NaHCO3) Reaction->Quench Destroy Excess

Figure 1: The "Cold-Chain" handling workflow designed to prevent moisture condensation and exposure.

Step-by-Step Methodology

Objective: Transfer 1.0 mmol of Methyl-d3 tribromoacetate to a reaction vessel without introducing water or exposing the operator to vapors.

Materials:

  • Oven-dried glassware (Schlenk flask or round-bottom).

  • Gas-tight syringe (glass preferred) with a long needle.

  • Inert gas line (Argon/Nitrogen).

Procedure:

  • Thermal Equilibration (CRITICAL): Remove the reagent from the fridge 30 minutes prior to use. Keep it inside its desiccated secondary container until it reaches room temperature.

    • Why? Opening a cold bottle introduces immediate condensation, leading to hydrolysis.

  • System Inerting: Purge the reaction flask with Argon for 5 minutes.

  • Volumetric Calculation:

    • Target: 1.0 mmol.

    • MW

      
       311.75  g/mol  (Check specific batch CoA; d3 adds ~3 mass units to non-deuterated MW of 308.7).
      
    • Mass required: ~312 mg.

    • Volume required:

      
      .
      
  • Dispensing:

    • Open the reagent bottle under a gentle stream of inert gas if possible.

    • Insert the needle, draw slightly more than 193 µL, invert to expel bubbles, and adjust to the mark.

    • Technique: Wipe the needle exterior with a Kimwipe (in the hood) before transfer to prevent drops falling on the bench.

  • Addition: Inject the reagent slowly into the reaction solvent (typically dry THF or Ether) at the designated temperature (often -78°C or 0°C for lithium-halogen exchange).

  • Resealing: Immediately purge the reagent bottle headspace with Argon, cap tightly, reseal with tape, and return to the desiccator/fridge.

Synthesis Applications & Degradation Pathways[8]

Common Applications
  • Deuterated Cyclopropanation: Used as a carbene source (similar to Simmons-Smith) to introduce a deuterated ester moiety to olefins.

  • Tribromomethyl Anion Generation: Reaction with base (LDA or NaH) generates the anion for nucleophilic attack, retaining the

    
     ester.
    
  • NMR Standard: Used in quantitative NMR (qNMR) where a signal in the 3.6–3.8 ppm range (methyl ester) needs to be suppressed/silent.

Visualization: Degradation Logic

Degradation Compound Methyl-d3 Tribromoacetate (Active Reagent) Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Radical Radical Cleavage Compound->Radical Water Moisture (H2O) (Atmospheric) Water->Hydrolysis Light UV Light (Photolysis) Light->Radical Product1 Tribromoacetic Acid (Corrosive Solid) Hydrolysis->Product1 Product2 Methanol-d3 (Isotopic Loss) Hydrolysis->Product2 Irreversible Loss of Label Product3 Bromine Radicals (Brown Coloration) Radical->Product3

Figure 2: Primary degradation pathways. Note that hydrolysis results in the loss of the expensive deuterated moiety (Methanol-d3).

Emergency Response & Waste Disposal

Spill Cleanup (Small Scale < 5 mL)
  • Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.

  • PPE: Full face shield and double gloves required.

  • Neutralization: Cover the spill with a mixture of Sodium Carbonate (

    
    )  and clay absorbent (kitty litter). The base helps neutralize potential acid formation.
    
  • Disposal: Scoop into a sealable bag, label as "Halogenated Organic Debris," and place in a secondary container. Clean the surface with soap and water; do not use bleach (potential reaction with brominated compounds).

Waste Disposal[9]
  • Stream: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or alkali metals.

  • Labeling: Clearly mark as "Contains Tribromoacetate - Lachrymator."

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60984, Methyl bromoacetate. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when using Methyl-d3 tribromoacetate

Technical Support Center: Methyl-d3 Tribromoacetate ( ) Current Status: Operational Reagent Code: Me-d3-TBA Application Focus: Isotope Labeling, Atom Transfer Radical Addition (ATRA), Carbene Generation Core Directive &...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl-d3 Tribromoacetate ( )

Current Status: Operational Reagent Code: Me-d3-TBA Application Focus: Isotope Labeling, Atom Transfer Radical Addition (ATRA), Carbene Generation

Core Directive & Reagent Profile

Methyl-d3 tribromoacetate is a specialized isotopologue used primarily to introduce a deuterated ester motif into complex scaffolds via radical addition or to study the mechanistic pathways of carbene generation.

Unlike standard reagents, the presence of the trideuteromethyl group (


)  imposes strict operational constraints. A loss of yield here is not just chemical—it is often isotopic. If your chemical yield is 90% but your isotopic enrichment drops from 99% to 50% due to exchange, the experiment is a failure.
Technical Snapshot
  • Chemical Formula:

    
    
    
  • Key Reactivity: Electrophilic radical source (

    
    ), Dibromocarbene precursor (
    
    
    
    ).
  • Critical Failure Points: H/D Scrambling (Transesterification), C-Br Photosensitivity, Oligomerization (during ATRA).

Pre-Reaction: Isotopic Integrity & Handling

The Golden Rule: The


 ester bond is susceptible to attack by non-deuterated nucleophiles.
Troubleshooting Guide: Preventing Label Loss
SymptomProbable CauseCorrective Action
H/D Exchange (NMR) Transesterification caused by using non-deuterated alcohol solvents (e.g., MeOH, EtOH).Protocol Shift: Use aprotic solvents (DCM, THF, Toluene). If an alcohol is required, you must use Methanol-d4.
Loss of Ester Signal Hydrolysis due to wet solvents or un-dried glassware.Protocol Shift: Flame-dry all glassware. Use anhydrous solvents (<50 ppm

). Store reagent over activated molecular sieves (4Å).
Reagent Discoloration Photolytic cleavage of C-Br bonds (radical formation).Protocol Shift: Store in amber vials at -20°C. Wrap reaction vessels in foil unless photo-catalysis is intended.

Workflow A: Atom Transfer Radical Addition (ATRA)

This is the primary application for retaining the


 label. The reagent adds across an alkene (Kharasch addition) to form a 

-bromo ester.
The Challenge: Oligomerization vs. Addition

In ATRA, the carbon-centered radical intermediate can either abstract a bromine atom from the reagent (Pathway A: Product) or add to another alkene (Pathway B: Polymerization).

Optimization Protocol

Question: My yield is low, and I see broad peaks in the NMR (oligomers). How do I fix this?

Technical Solution:

  • Increase Reagent Stoichiometry: The rate of bromine abstraction depends on

    
    . Use a 3-5x excess  of Methyl-d3 tribromoacetate relative to the alkene. This forces the intermediate radical to quench with Br rather than propagate.
    
  • Catalyst Selection: Switch to a Ruthenium(II) system, specifically

    
     or 
    
    
    
    . These catalysts have high transfer constants (
    
    
    ), favoring the addition product over the polymer.
  • Solvent Effect: Run the reaction in a minimal amount of solvent or neat (if the alkene is liquid and non-volatile) to maximize the concentration of the bromine donor.

Visualizing the ATRA Logic

ATRA_Optimization Start Start: ATRA Reaction Radical Intermediate Radical (R-CH2-CH•) Start->Radical Catalyst Activation Path_Good Pathway A: Br Abstraction (Target Product) Radical->Path_Good High [Me-d3-TBA] High k_tr Catalyst Path_Bad Pathway B: Propagation (Oligomer/Polymer) Radical->Path_Bad Low [Me-d3-TBA] Excess Alkene Result_Good High Yield Retained CD3 Path_Good->Result_Good Result_Bad Low Yield Viscous Tar Path_Bad->Result_Bad

Figure 1: Kinetic competition in ATRA reactions. Success depends on favoring Pathway A via concentration and catalyst choice.

Workflow B: Cyclopropanation (Carbene Generation)

Warning: In standard base-mediated decarboxylation, the ester moiety is typically lost or hydrolyzed. If you are using Methyl-d3 tribromoacetate for cyclopropanation, you are likely performing a Michael-Initiated Ring Closure (MIRC) where the ester is retained.

Troubleshooting Guide: MIRC Reactions

Question: I am trying to make a gem-dibromocyclopropyl ester, but the reaction stalls.

Technical Solution:

  • Base Selection: Avoid hydroxides (NaOH/KOH) which cause hydrolysis. Use NaH or DBU in anhydrous THF or DMF.

  • Temperature Control: Tribromoacetates are thermally labile.

    • Initial Addition: -78°C to -40°C (Kinetic control).

    • Cyclization: Slow warm to 0°C.

  • Phase Transfer Catalysis (PTC): If using a biphasic system (solid/liquid), add 5 mol% TBAB (Tetrabutylammonium bromide) . This solubilizes the anion and accelerates the nucleophilic attack without requiring harsh heating.

FAQ: Specific User Scenarios

Q1: Can I use Copper (Cu) catalysts instead of Ruthenium (Ru) for ATRA?

  • Answer: Yes, Cu(I) complexes (TPMA or bpy ligands) work well (ATRP conditions). However, Copper systems often require higher temperatures which may risk H/D exchange if any moisture is present. Ru systems (

    
    ) often work at lower temperatures (40-60°C) and are more robust for this specific substrate.
    

Q2: I need to remove the excess Methyl-d3 tribromoacetate after the reaction. It co-elutes with my product.

  • Answer: Do not rely solely on silica chromatography.

    • Step 1: High-vacuum distillation (Kugelrohr) is effective due to the boiling point difference.

    • Step 2: If the product is stable, treat the crude mixture with a small amount of diethylamine. This reacts with the excess tribromoacetate to form an amide (polar), which is easily separated on silica.

Q3: Why does my NMR show a mixture of -OCH3 and -OCD3?

  • Answer: You likely used non-deuterated methanol during the workup or quenching step. Even trace amounts of

    
     (methoxide) can transesterify the label in seconds. Always quench with dilute HCl or saturated 
    
    
    
    in water/ether, never with methanol.

Interactive Methodology Diagram

The following diagram outlines the critical decision matrix for maximizing yield based on your target outcome.

Reaction_Workflow Input Reagent: Methyl-d3 Tribromoacetate Goal Select Reaction Goal Input->Goal Path_ATRA Radical Addition (ATRA) (Retain Ester) Goal->Path_ATRA Path_Cyclo Cyclopropanation (MIRC) Goal->Path_Cyclo Cond_ATRA Conditions: Ru(II) Catalyst (1-2 mol%) Solvent: Toluene/DCM (Dry) Temp: 60°C Path_ATRA->Cond_ATRA Cond_Cyclo Conditions: Base: NaH or DBU Solvent: THF (-40°C) Additive: TBAB (PTC) Path_Cyclo->Cond_Cyclo Risk_ATRA Risk: Oligomerization Cond_ATRA->Risk_ATRA Risk_Cyclo Risk: Hydrolysis/Decarboxylation Cond_Cyclo->Risk_Cyclo Fix_ATRA Fix: High [Reagent] Conc. Add 3-5 equiv Reagent Risk_ATRA->Fix_ATRA Fix_Cyclo Fix: Anhydrous Only Avoid Hydroxide Bases Risk_Cyclo->Fix_Cyclo

Figure 2: Decision Matrix for experimental setup. Select your pathway to view critical control points.

References

  • Ruthenium-Catalyzed Kharasch Addition (ATRA)

    • Severin, K. "Ruthenium Catalysts for the Kharasch Reaction."[1] Current Organic Chemistry, 2006, 10(2), 217-224.

    • Relevance: Establishes the superiority of Ru-catalysts for haloester addition to prevent oligomeriz
  • Cp*Ru Catalyst Efficiency

    • Borguet, Y., et al. "Highly efficient Kharasch addition catalysed by RuCl(Cp*)(PPh3)2." Tetrahedron Letters, 2007.
    • Relevance: Provides specific protocols for high-yield addition of carbon tetrachloride and haloesters (analogous to tribromoacet
  • Cyclopropanation Mechanisms (MIRC)

    • Beilstein J. Org. Chem. "Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure."
    • Relevance: Details the Michael-Initiated Ring Closure mechanism required to retain ester functionality during cycliz
  • Ester Hydrolysis Kinetics & Isotope Effects

    • Bunton, C. A., & Shiner, V. J. "Isotope effects in deuterium oxide solution. Part II. Reaction rates in acid, alkaline, and neutral solution." J. Am. Chem. Soc.[2][3]

    • Relevance: Explains the kinetic risks of hydrolysis in deuter

Sources

Optimization

Troubleshooting solubility issues with Methyl-d3 tribromoacetate

Welcome to the technical support center for Methyl-d3 tribromoacetate (CAS No. 207556-11-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl-d3 tribromoacetate (CAS No. 207556-11-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) regarding its use in experimental settings. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges, particularly those related to solubility.

Introduction to Methyl-d3 Tribromoacetate

Methyl-d3 tribromoacetate is a deuterated analog of methyl tribromoacetate, where the three hydrogen atoms of the methyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable internal standard for quantitative analysis using mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) applications. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during extraction, chromatography, and ionization, thereby correcting for sample loss and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Methyl-d3 tribromoacetate?

A1: Methyl-d3 tribromoacetate is primarily used as an internal standard in analytical chemistry. Its deuteration provides a distinct mass shift (+3 amu) from the non-labeled methyl tribromoacetate, allowing for accurate quantification of the target analyte in complex matrices by correcting for variations during sample preparation and analysis.

Q2: What are the main safety precautions when handling this compound?

A2: While a specific safety data sheet (SDS) for the deuterated compound may not be readily available, the safety profile is expected to be very similar to methyl bromoacetate. Methyl bromoacetate is toxic if swallowed or in contact with skin, and it can cause severe skin and eye burns.[1] It is also a lachrymator, meaning it can cause tearing. Therefore, it is crucial to handle Methyl-d3 tribromoacetate in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q3: How should I store Methyl-d3 tribromoacetate to ensure its stability and isotopic purity?

A3: To maintain its integrity, Methyl-d3 tribromoacetate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] For long-term storage, refrigeration is often recommended. It is crucial to prevent exposure to moisture, as this can lead to hydrolysis of the ester and potential hydrogen-deuterium (H-D) exchange, which would compromise its isotopic purity.

Q4: Why is preventing moisture exposure so critical for deuterated compounds?

A4: Many deuterated compounds are hygroscopic and can absorb moisture from the atmosphere. This can lead to H-D exchange, where deuterium atoms are replaced by hydrogen from water molecules. This process can diminish the isotopic enrichment of the standard, leading to inaccuracies in quantitative analysis.

Troubleshooting Solubility Issues

Achieving complete dissolution of Methyl-d3 tribromoacetate is critical for preparing accurate and precise standard solutions. The following guide provides a systematic approach to troubleshooting solubility challenges.

Predicted Solubility Profile

Based on the chemical structure of Methyl-d3 tribromoacetate (a halogenated methyl ester) and solubility data for analogous compounds like methyl bromoacetate and ethyl tribromoacetate, a predicted solubility profile has been constructed. Esters are generally more polar than ethers but less polar than alcohols and can act as hydrogen-bond acceptors.[2] Halogenated organic compounds are typically soluble in a range of organic solvents.[3][4]

Solvent Class Predicted Solubility Example Solvents
Non-Polar Aprotic HighHexane, Toluene, Benzene
Moderately Polar Aprotic HighDichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF)
Polar Aprotic HighAcetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Polar Protic Moderate to HighMethanol, Ethanol
Aqueous Low to InsolubleWater
Logical Troubleshooting Workflow

If you are experiencing difficulty dissolving Methyl-d3 tribromoacetate, follow this logical progression of steps.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Resolution Start Start with a Non-Polar or Moderately Polar Aprotic Solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone) Check1 Is the solution clear? Start->Check1 IncreasePolarity Try a More Polar Aprotic Solvent (e.g., Acetonitrile, DMF, or DMSO) Check1->IncreasePolarity No Success Solution is Ready for Use Check1->Success Yes Check2 Is the solution clear? IncreasePolarity->Check2 Check Solubility GentleWarming Apply Gentle Warming (e.g., 30-40°C water bath) Check3 Check3 GentleWarming->Check3 Is the solution clear? Sonication Use Sonication (5-10 minutes in an ultrasonic bath) Check4 Check4 Sonication->Check4 Is the solution clear? CoSolvent Consider a Co-Solvent System (e.g., Dichloromethane with a small amount of Methanol) Check5 Check5 CoSolvent->Check5 Is the solution clear? Failure Consult Further Technical Support (Consider compound purity or degradation) Check2->GentleWarming No Check2->Success Yes Check3->Sonication No Check3->Success Yes Check4->CoSolvent No Check4->Success Yes Check5->Success Yes Check5->Failure No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Solvent Selection: Based on the predicted solubility profile, start with a moderately polar aprotic solvent such as Dichloromethane (DCM), Ethyl Acetate, or Acetone. These solvents are often used for preparing standards for chromatographic analysis.

  • Preparation: In a clean, dry glass vial, accurately weigh the required amount of Methyl-d3 tribromoacetate.

  • Solvent Addition: Add a small volume of the chosen solvent to the vial.

  • Mixing: Gently vortex or swirl the vial to facilitate dissolution.

  • Observation: Visually inspect the solution against a dark background to ensure no particulate matter remains. If the solution is clear, you can proceed to dilute it to your final working concentration.

Protocol 2: Enhanced Dissolution Techniques

If the standard dissolution procedure is unsuccessful, proceed with the following techniques:

  • Sonication:

    • Place the sealed vial containing the compound and solvent in an ultrasonic bath.

    • Sonicate for 5-10 minutes. The high-frequency sound waves can help break up any aggregates and enhance dissolution.

    • Visually inspect for clarity.

  • Gentle Warming:

    • Place the sealed vial in a warm water bath (30-40°C).

    • Caution: Do not overheat, as this can lead to solvent evaporation and potential degradation of the compound.

    • Periodically swirl the vial and check for dissolution.

  • Solvent Polarity Gradient:

    • If the compound remains insoluble in non-polar or moderately polar solvents, incrementally increase the solvent polarity.

    • Try a more polar aprotic solvent like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

    • If necessary, a polar protic solvent like Methanol can be attempted, but be mindful of potential H-D exchange if the solution is stored for extended periods, especially if acidic or basic conditions are present.

  • Co-Solvent System:

    • In some cases, a mixture of solvents can be effective.

    • Dissolve the compound in a minimal amount of a good solvent (e.g., Dichloromethane or Acetone).

    • Slowly add a second, miscible solvent in which the compound is also soluble (e.g., Methanol) until a clear solution is obtained.

Causality Behind Experimental Choices

  • Starting with Aprotic Solvents: Aprotic solvents are generally preferred for initial dissolution attempts to minimize the risk of H-D exchange, which is more likely in protic solvents (like alcohols and water) that have exchangeable protons.

  • "Like Dissolves Like": The principle of "like dissolves like" is fundamental to solvent selection. Methyl-d3 tribromoacetate is a relatively polar molecule due to the ester group and the electronegative bromine atoms. Therefore, it is expected to be soluble in solvents of similar polarity.

  • Energy Input (Warming and Sonication): Applying energy in the form of gentle heat or sonication increases the kinetic energy of the solvent and solute molecules, which can help overcome the intermolecular forces holding the solute crystal lattice together, thereby facilitating dissolution.

Self-Validating System for Protocols

A key aspect of ensuring the integrity of your prepared standard is to verify its concentration and purity.

G cluster_0 Protocol Validation cluster_1 Outcome Prepare Prepare Stock Solution (Follow dissolution protocol) Dilute Prepare Serial Dilutions Prepare->Dilute Analyze Analyze by GC-MS or LC-MS Dilute->Analyze Check Check for Linearity and Peak Shape Analyze->Check Valid Protocol Validated (Proceed with sample analysis) Check->Valid Good Linearity & Peak Shape Invalid Troubleshoot Further (Re-evaluate solvent, check for degradation) Check->Invalid Poor Linearity or Peak Tailing

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in Methyl-d3 Tribromoacetate Synthesis

Welcome to the Technical Support Center for isotopic labeling and halogenated ester synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isotopic labeling and halogenated ester synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with synthesizing Methyl-d3 tribromoacetate (CAS 207556-11-4) [1].

Working with polyhalogenated acetates requires stringent control over reaction environments. The extreme electron-withdrawing nature of the tribromomethyl group makes these compounds highly susceptible to side reactions, particularly decarboxylation and hydrolysis [2]. This guide provides a self-validating framework to understand the causality of byproduct formation, troubleshoot your workflows, and execute a highly optimized synthetic protocol.

Reaction Pathway & Byproduct Mapping

G Reactants Tribromoacetyl Chloride + Methanol-d3 Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Byproduct2 Tribromoacetic Acid via Hydrolysis Reactants->Byproduct2 H2O Contamination Byproduct3 Methyl Tribromoacetate (Isotopic Dilution) Reactants->Byproduct3 Protic Solvents (CH3OH) Product Methyl-d3 Tribromoacetate (Target Product) Intermediate->Product -HCl (Anhydrous, <20°C) Byproduct1 Bromoform (CHBr3) via Decarboxylation Product->Byproduct1 Strong Base / Heat Byproduct2->Byproduct1 Heat (>50°C)

Reaction pathways and byproduct formation in Methyl-d3 tribromoacetate synthesis.

Part 1: Mechanistic Causality of Byproduct Formation

To minimize byproducts, you must first understand the thermodynamic and kinetic driving forces that create them. Do not rely on generic esterification protocols (like Fischer esterification) for this molecule.

1. Decarboxylation to Bromoform (CHBr₃) The three bromine atoms exert a massive inductive electron-withdrawing effect on the alpha-carbon. This weakens the adjacent carbon-carbon bond. Under thermal stress or basic conditions, the tribromoacetate moiety acts as an excellent leaving group, undergoing decarboxylation to form a tribromomethyl carbanion, which rapidly abstracts a proton to form bromoform [3]. This is why traditional base-catalyzed esterifications (using Triethylamine or Pyridine) often result in complete degradation of the starting material.

2. Hydrolysis to Tribromoacetic Acid Tribromoacetyl chloride is highly electrophilic. Even trace amounts of ambient moisture will outcompete methanol-d3 for the electrophilic carbonyl carbon, rapidly hydrolyzing the precursor into tribromoacetic acid [2]. Once formed, tribromoacetic acid is notoriously unstable in aqueous environments and will decompose in water to bromoform and carbon dioxide [4].

3. Isotopic Dilution (Loss of 98 Atom % D) Methyl-d3 tribromoacetate is valued for its +3 Da mass shift in mass spectrometry [5]. Methanol-d3 (CD₃OD) is highly hygroscopic. If the reagent absorbs atmospheric moisture, or if protic solvents are used during the workup before the ester is fully isolated, H/D exchange can occur, leading to a mixture of -CD₃, -CD₂H, and -CDH₂ isotopologues.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my reaction yielding a dense, sweet-smelling liquid (bromoform) instead of the target ester? A: You are likely using a tertiary amine base (e.g., Et₃N) to scavenge HCl, or your reaction temperature exceeded 20°C. The tribromoacetate ester is highly sensitive to base-induced haloform-type cleavage. Solution: Eliminate the organic base. Instead, drive the reaction forward by sweeping the evolving HCl gas out of the reaction vessel using a continuous stream of dry Argon at 0°C.

Q: My GC-MS shows a significant peak for tribromoacetic acid. How is this forming if I used anhydrous CD₃OD? A: The hydrolysis is likely occurring during the workup phase, not the reaction phase. If unreacted tribromoacetyl chloride remains when you quench the reaction with an aqueous wash, it will immediately hydrolyze. Solution: Ensure a slight stoichiometric excess of CD₃OD (1.1 to 1.2 equivalents) to fully consume the acid chloride before any aqueous workup is introduced.

Q: How can I prevent the loss of isotopic purity in my final product? A: Isotopic dilution is strictly a moisture-control issue. Methanol-d3 must be handled in a glovebox or via Schlenk techniques. Furthermore, avoid washing the final organic layer with strongly basic aqueous solutions (like 1M NaOH), as hydroxide ions can catalyze proton exchange at the ester methyl group over time. Wash with cold, neutral brine instead.

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes the acid chloride route to bypass the water generation inherent to Fischer esterification, ensuring maximum yield and isotopic fidelity.

Reagents Required:

  • Tribromoacetyl chloride (Anhydrous, freshly distilled)

  • Methanol-d3 (CD₃OD, 99.5 atom % D, anhydrous)

  • Dichloromethane (DCM, anhydrous, over molecular sieves)

  • Cold saturated NaCl solution (Brine)

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an Argon inlet. Flush the system with Argon for 15 minutes.

  • Solvent Loading: Inject 10 mL of anhydrous DCM and 1.2 equivalents of Methanol-d3 into the flask via a gas-tight syringe. Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve 1.0 equivalent of Tribromoacetyl chloride in 5 mL of anhydrous DCM. Transfer this to the addition funnel.

  • Controlled Esterification: Add the acid chloride solution dropwise over 30 minutes. Maintain a steady sweep of Argon through the flask to expel the generated HCl gas (vented through a base trap external to the reaction). Do not add any amine bases.

  • Maturation: Allow the reaction to stir at 0°C for 2 hours. Monitor completion via TLC or GC-MS (look for the disappearance of the acid chloride).

  • Workup: Once complete, quench the reaction by adding 10 mL of ice-cold brine. Transfer to a separatory funnel and extract the organic layer. The cold temperature prevents hydrolysis of the newly formed ester.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator) with the water bath set strictly below 25°C to prevent thermal decarboxylation.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution, validating the optimized protocol above.

Reaction ConditionTarget Ester Yield (%)Bromoform Byproduct (%)Tribromoacetic Acid (%)Isotopic Purity (Atom % D)
Optimized Protocol (0°C, Ar sweep, No Base) 92% < 2% < 1% > 98%
Room Temp (25°C), Et₃N Base added45%40%5%> 98%
Fischer Esterification (H₂SO₄ cat., Reflux)15%65%15%< 90%
Non-Anhydrous CD₃OD (0°C, Ar sweep)60%5%30%~ 85%
References
  • Tribromoacetic Acid | C2HBr3O2 | CID 6415 PubChem, National Institutes of Health URL:[Link]

  • Arrhenius plots for the rate of decarboxylation of tribromoacetic acid ResearchGate URL:[Link]

  • Bromoform Wikipedia URL:[Link]

Optimization

Storage conditions to prevent degradation of Methyl-d3 tribromoacetate

To: Research Team From: Technical Support Center (Isotope Stability Division) Subject: Storage & Handling Protocols for Methyl-d3 Tribromoacetate (CAS: 207556-11-4) Executive Summary Methyl-d3 tribromoacetate is a specia...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Support Center (Isotope Stability Division) Subject: Storage & Handling Protocols for Methyl-d3 Tribromoacetate (CAS: 207556-11-4)

Executive Summary

Methyl-d3 tribromoacetate is a specialized deuterated reagent often used as an internal standard or intermediate in organic synthesis.[1] Its stability is compromised by two primary factors: hydrolytic instability (accelerated by the electron-withdrawing tribromomethyl group) and photolytic sensitivity (C-Br bond cleavage).

This guide replaces standard "store cool and dry" advice with a mechanistic preservation strategy designed to maintain isotopic enrichment (>99 atom % D) and chemical purity.

Part 1: The Stability Triad (Critical Storage Parameters)

To prevent degradation, you must control three variables. Failure in any one area will lead to rapid sample loss.

Moisture Control (The Primary Threat)
  • The Mechanism: The three bromine atoms on the alpha-carbon exert a strong inductive effect ($ -I $), making the carbonyl carbon highly electron-deficient and exceptionally electrophilic. Unlike standard methyl acetate, this compound is primed for nucleophilic attack by water.

  • The Consequence: Rapid hydrolysis yields Tribromoacetic acid and Methanol-d3 .

  • Protocol:

    • Primary Barrier: Store under an inert atmosphere (Argon or Nitrogen).[2] Argon is preferred as it is heavier than air and blankets the liquid.

    • Secondary Barrier: Store the vial inside a desiccator containing active desiccant (e.g., Drierite or molecular sieves).

    • Septum Use: If frequently accessing the vial, use a PTFE-lined septum and sample via a gas-tight syringe to avoid introducing atmospheric moisture.

Light Protection (Photolysis)
  • The Mechanism: Carbon-Bromine (C-Br) bonds are susceptible to homolytic cleavage upon exposure to UV and visible light, generating radical species that lead to debromination and complex byproducts.

  • Protocol:

    • Always store in amber glass vials .

    • Wrap the vial in aluminum foil for long-term storage to provide 100% light exclusion.

Temperature (Kinetic Control)
  • The Mechanism: Lower temperatures reduce the kinetic rate of both hydrolysis and radical decomposition.

  • Protocol:

    • Short-term (<1 month): Refrigerate at $ 2^{\circ}\text{C} $ to $ 8^{\circ}\text{C} $.

    • Long-term (>1 month): Freeze at $ -20^{\circ}\text{C} $.

    • Thawing Rule: Allow the vial to equilibrate to room temperature before opening . Opening a cold vial condenses atmospheric moisture directly into the reagent, triggering immediate hydrolysis.

Part 2: Troubleshooting & Diagnostics

Use this guide to diagnose potential degradation issues.

Visual & Physical Indicators
SymptomProbable CauseCorrective Action
Acrid/Acidic Odor Hydrolysis has occurred, releasing Tribromoacetic acid.Discard. The sample is compromised. Acid byproducts can catalyze further degradation.
Color Change (Yellow/Brown) Photolytic degradation (Bromine radical release).Check Purity. If slight, repurify via distillation (if volume permits). Otherwise, discard.
Precipitate Formation Formation of solid Tribromoacetic acid (MP: ~130°C).Discard. The liquid ester has converted to solid acid.
Analytical Verification (The "Invisible" Degradation)

Since Methyl-d3 tribromoacetate lacks protons on the methyl group (it is $ -CD_3 $), standard $ ^1\text{H} $ NMR is often insufficient for checking purity unless you look for specific breakdown products.

Q: How do I verify purity if I can't see the methyl peak in $ ^1\text{H}


 ^{13}\text{C} $ NMR .
  • Method A: GC-MS (Recommended)

    • Look for the parent ion ($ M^+ \approx 313 $ Da).

    • Degradation Flag: Appearance of peaks at $ M^+ \approx 34 $ (Methanol-d3) or broad tailing peaks indicative of the free acid.

  • Method B: $ ^{13}\text{C} $ NMR

    • Intact Ester: Look for the carbonyl carbon (~163 ppm), the $ CBr_3 $ carbon (~35 ppm), and the septet of the $ -CD_3 $ group (~54 ppm).

    • Hydrolyzed Sample: The carbonyl peak will shift downfield (towards ~165-170 ppm for the acid), and the methyl carbon signal will shift to that of Methanol-d3 (~49 ppm).

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the two major degradation routes you must prevent.

DegradationPathways Compound Methyl-d3 Tribromoacetate (CBr3-CO-OCD3) Acid Tribromoacetic Acid (CBr3-COOH) [Solid/Corrosive] Compound->Acid Hydrolysis (Fast) Methanol Methanol-d3 (CD3OD) [Volatile] Compound->Methanol Hydrolysis Radicals Radical Species (Br• + •CBr2-CO-OCD3) Compound->Radicals Photolysis (Slow) Water Moisture (H2O) Water->Compound Light UV Light (hν) Light->Compound Byproducts Complex Brominated Byproducts Radicals->Byproducts Recombination

Caption: Primary degradation pathways. Red path (Hydrolysis) is the most common failure mode due to the electrophilic nature of the ester.

Part 4: Step-by-Step Handling Protocol

To ensure data integrity for your experiments, follow this "Self-Validating" workflow.

Receipt & Initial Aliquoting
  • Why: Repeated freeze-thaw cycles introduce moisture via condensation.

  • Step 1: Upon receipt, thaw the bottle completely to room temperature in a desiccator.

  • Step 2: In a glovebox or under a nitrogen cone, aliquot the master stock into single-use amber crimp-top vials.

  • Step 3: Flush each vial with Argon before sealing.

  • Step 4: Store aliquots at -20°C.

Usage (The "One-Way" Rule)
  • Why: Returning unused reagent to the stock bottle risks cross-contamination.

  • Rule: Never return unused liquid to the source vial.

  • Step 1: Remove one aliquot from the freezer.

  • Step 2: Warm to Room Temperature (RT) for 30 minutes inside a desiccator.

  • Step 3: Extract the required volume using a dry, inert-gas-flushed syringe.

  • Step 4: Discard the remaining portion of the aliquot or designate it for "low-sensitivity" use (e.g., TLC spotting) only.

References

  • BenchChem. (2025).[3] Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.[3] Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Methyl-d3 tribromoacetate. Retrieved from

  • NIST Chemistry WebBook. (2025).[4] Tribromoacetic acid, methyl ester Properties and Stability.[5][6] National Institute of Standards and Technology.[4] Retrieved from

  • U.S. EPA. (2009). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Environmental Protection Agency. Retrieved from

Sources

Troubleshooting

Resolving purification challenges for Methyl-d3 tribromoacetate derivatives

Topic: Resolving Purification Challenges for Methyl-d3 Tribromoacetate Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Sta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Purification Challenges for Methyl-d3 Tribromoacetate Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: Operational Severity: High (Isotopic Purity & Yield Critical)

Welcome to the technical support hub for Methyl-d3 tribromoacetate . This guide addresses the unique intersection of challenges presented by this compound: the volatility of low-molecular-weight haloesters, the chemical instability of the tribromo-motif, and the economic necessity of conserving the deuterated methyl group.

⚠️ Core Directive: The "Tri-Halo" Stability Trap

Before attempting purification, you must understand the primary failure mode for this specific derivative.

The Haloform Vulnerability: Unlike mono- or di-bromo esters, tribromo esters possess a unique lability. The electron-withdrawing power of three bromine atoms makes the carbonyl carbon highly electrophilic. In the presence of strong bases (hydroxide, alkoxide), the


 group can act as a leaving group.
  • Standard Ester Hydrolysis: Yields Tribromoacetic acid + d3-Methanol (Loss of label).

  • Haloform-Type Cleavage: Yields Dimethyl-d3-carbonate + Bromoform (Total degradation).

Rule Zero: Avoid aqueous strong bases (NaOH, KOH) entirely. Use non-nucleophilic bases or solid-phase scavengers for acid removal.

Module 1: Troubleshooting Yield Loss (Volatility)

User Query: "I synthesized Methyl-d3 tribromoacetate, but after rotary evaporation, my yield is <40%. Where did it go?"

Diagnosis: You likely sublimed or co-evaporated your product. Methyl tribromoacetate has a boiling point of ~103°C at 15 mmHg, but it has significant vapor pressure even at room temperature. The "d3" modification slightly increases density but does not significantly retard volatility compared to the protic analog.

Solution: The "Cold-Trap" Protocol

Do not treat this as a standard organic solid. Treat it as a volatile oil.

Step-by-Step Recovery:

  • Solvent Choice: Switch reaction solvent to Diethyl Ether or Pentane (low boiling points) rather than Ethyl Acetate or DCM. This allows solvent removal at lower temperatures.

  • Vacuum Control:

    • Never use high vacuum (< 5 mbar) on a warm rotavap bath.

    • Set bath to 20°C .

    • Set pressure to 200 mbar initially, stepping down to 50 mbar only when solvent volume is low.

  • The "Keeper" Solvent: If your next step allows, do not evaporate to dryness. Leave the product as a concentrate in a high-boiling inert solvent (e.g., Toluene-d8) if used immediately for NMR or reaction.

Visualization: Volatile Isolation Logic

VolatilityLogic start Crude Reaction Mixture solvent Check Solvent BP start->solvent high_bp High BP (DMF, Toluene) solvent->high_bp Yes low_bp Low BP (Ether, DCM) solvent->low_bp No action_high Do NOT Rotavap. Use Aqueous Extraction first. high_bp->action_high action_low Rotary Evaporation low_bp->action_low decision Bath Temp > 25°C? action_low->decision fail YIELD LOSS (Sublimation) decision->fail Yes success Controlled Concentration (>200 mbar) decision->success No

Caption: Decision tree for preventing evaporative loss of volatile haloesters.

Module 2: Acid Removal & Chemical Stability

User Query: "My crude NMR shows broad peaks and the product degrades on silica gel. How do I remove unreacted tribromoacetic acid?"

Diagnosis: Tribromoacetic acid is a strong acid (pKa ~0.66). It protonates basic sites on silica gel, causing streaking. Furthermore, residual acid catalyzes hydrolysis of your expensive d3-ester.

Solution: The "Phosphate Buffer" Wash

Avoid Sodium Bicarbonate (


) if possible, as the generated 

gas can entrain volatile product, and the pH (8.5) risks haloform cleavage if left too long.

Protocol:

  • Dilute: Dissolve crude oil in Diethyl Ether (preferred) or DCM.

  • Wash 1: Wash with 0.5 M Sodium Phosphate Buffer (pH 7.0) .

    • Why? Neutral pH removes the strong acid without triggering base-catalyzed decomposition.

  • Wash 2: Brine wash to remove water.

  • Dry: Dry over Anhydrous Sodium Sulfate (

    
    ).
    
    • Avoid Magnesium Sulfate (

      
      ) if the product is very sensitive, as it is slightly Lewis acidic.
      
  • Filtration: Filter and concentrate immediately.

Data: Stability Comparison

ConditionpHRisk LevelOutcome
1M NaOH Wash 14Critical Rapid Haloform Cleavage (Loss of

)
Sat. NaHCO3 8.5ModerateSafe if cold (0°C) and fast (<5 min)
Phosphate Buffer 7.0Safe Removes acid; preserves ester linkage
Silica Gel (Acidic) 4-5ModerateHydrolysis of d3-ester over time

Module 3: Chromatographic Resolution

User Query: "I have traces of di-bromo and mono-bromo esters. Can I separate them?"

Diagnosis: Synthesizing tribromoacetate often leaves traces of lower bromides. Separation is difficult because the polarity difference (


) is minimal.
Solution: High-Loading Flash Chromatography or Distillation

Standard silica columns often fail to separate the "Tri" from the "Di" species effectively.

Option A: Vacuum Distillation (Preferred for >5g scale)

  • Setup: Short-path distillation head (Vigreux column helpful).

  • Pressure: Must be stable (e.g., 15 mmHg).

  • Boiling Point Delta: The Tribromo species boils significantly higher than the Di-bromo species due to the mass of the bromine atom (79.9 amu).

    • Methyl Dibromoacetate BP: ~190°C (atm) / ~80°C (15 mmHg)

    • Methyl Tribromoacetate BP: ~225°C (atm) / ~103°C (15 mmHg)

  • Procedure: Collect the lower boiling fraction (Di-bromo) and discard. The main fraction is your pure d3-Tribromo ester.

Option B: Chromatography (Small scale)

  • Stationary Phase: Neutral Alumina (Activity III) is often better than Silica for haloesters to prevent hydrolysis.

  • Eluent: 3% Ether in Pentane (Isocratic).

    • Note: Do not use gradients. Run isocratic to maximize plate count for closely eluting spots.

Visualization: Purification Workflow

PurificationFlow crude Crude Mixture (Tri + Di + Acid) acid_rem Acid Removal (Phosphate Buffer) crude->acid_rem scale_check Scale > 5g? acid_rem->scale_check distill Vacuum Distillation (15 mmHg) scale_check->distill Yes column Flash Column (Neut. Alumina) scale_check->column No pure Pure Methyl-d3 Tribromoacetate distill->pure Collect 103°C Fraction column->pure Isocratic Elution

Caption: Logic flow for selecting the optimal purification method based on scale.

Frequently Asked Questions (FAQ)

Q: Can I store the purified Methyl-d3 tribromoacetate in the fridge? A: Yes, but with precautions. Store at 4°C under Argon. Add activated 4Å Molecular Sieves to the vial. Moisture is the enemy; hydrolysis will release toxic tribromoacetic acid and ruin the isotopic purity.

Q: Why is my yield low even though I used excess d3-Methanol? A: Check your catalyst. If you used Sulfuric Acid (


), it generates water as a byproduct.[1] Since the reaction is an equilibrium, water drives it backward.
  • Fix: Use Tribromoacetyl Chloride + d3-Methanol + Pyridine instead of the acid esterification. This produces HCl (gas/salt) instead of water, driving the reaction to completion.

Q: Is the d3-methyl group exchangeable? A: No. The deuterium atoms are on the methyl group attached to the oxygen (


). There are no acidic protons on that carbon. Isotopic scrambling only occurs if the ester hydrolyzes and re-esterifies with non-deuterated methanol present in the lab atmosphere.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Reeve, W., et al. (1971). "The reaction of tribromoacetic acid with bases." Canadian Journal of Chemistry, 49, 1384. (Mechanism of haloform-type cleavage in tribromo species).
  • Sigma-Aldrich. (n.d.). Methyl tribromoacetate Product Specification and SDS. Link (Physical property verification).

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity Purity Characterization of Methyl-d3 Tribromoacetate: Quantitative 1H-NMR vs. GC-MS

Introduction Methyl-d3 tribromoacetate (CBr₃COOCD₃, CAS: 207556-11-4) is a highly specialized stable isotope-labeled compound utilized extensively as an internal standard in mass spectrometry and as a mechanistic probe i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl-d3 tribromoacetate (CBr₃COOCD₃, CAS: 207556-11-4) is a highly specialized stable isotope-labeled compound utilized extensively as an internal standard in mass spectrometry and as a mechanistic probe in organic synthesis[1]. The substitution of the three methyl protons with deuterium yields a +3 Da mass shift, which is critical for differentiating the standard from endogenous analytes[1]. However, the reliability of this compound hinges entirely on its isotopic purity (typically ≥98 atom % D) and chemical purity.

Traditional analytical techniques often fall short when characterizing deuterated trihalomethyl esters. This guide objectively compares the performance of Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) against Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing a self-validating framework for accurate purity determination.

The Analytical Challenge: Why Traditional Methods Fail

The Causality of GC-MS Limitations: GC-MS is widely considered the workhorse for determining isotope ratios. However, trihalomethyl compounds, including methyl tribromoacetate, are notoriously sensitive to thermal degradation[2]. When injected into a hot GC port or passed through the MS transfer line, these compounds can undergo unintended hydrogen/deuterium (H/D) exchange with residual moisture or active silanol groups in the column[2]. This exchange artificially inflates the M+2 or M+1 signals, leading to a systemic underestimation of the M+3 (fully deuterated) isotopic purity.

The Causality of HPLC Limitations: HPLC coupled with UV detection is ineffective because methyl tribromoacetate lacks a strong chromophore, resulting in poor sensitivity. While Evaporative Light Scattering Detectors (ELSD) can be used for chemical purity, HPLC cannot differentiate between the protonated and deuterated isotopologues, rendering it useless for isotopic purity assessment.

The qNMR Advantage: Causality and Mechanism

¹H-qNMR circumvents the destructive nature of GC-MS by analyzing the compound in a stable, room-temperature solution state. In a standard ¹H-NMR spectrum, the non-deuterated methyl group of methyl tribromoacetate appears as a sharp singlet around 3.7 ppm[1]. When fully deuterated, this signal is completely silenced[1].

However, any residual protons (e.g., CHD₂ or CH₂D isotopologues) will resonate slightly upfield due to the deuterium isotope effect and appear as distinct multiplets (e.g., a 1:1:1 triplet for CHD₂ due to scalar coupling with the spin-1 deuterium nucleus)[1]. Because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, qNMR allows for absolute quantitation without the need for response factors or calibration curves[3],[4].

Method_Comparison Compound Methyl-d3 Tribromoacetate GCMS GC-MS Analysis Compound->GCMS QNMR 1H-qNMR Analysis Compound->QNMR Issue1 Thermal Degradation & H/D Exchange GCMS->Issue1 Injection Port Issue2 Complex Fragmentation GCMS->Issue2 Ion Source Adv1 Direct Observation of Residual Protons QNMR->Adv1 Solution State Adv2 Intrinsic Linear Response (No Calibration) QNMR->Adv2 Internal Standard ResultBad Underestimated Isotopic Purity Issue1->ResultBad Issue2->ResultBad ResultGood Absolute & Accurate Isotopic Purity Adv1->ResultGood Adv2->ResultGood

Logical relationship comparing GC-MS versus qNMR for deuterated trihalomethyl esters.

Comparative Performance Data

To illustrate the analytical divergence between these techniques, Table 1 presents comparative purity data for two commercial batches of Methyl-d3 tribromoacetate (Target: 98 atom % D).

Table 1: Performance Comparison of Analytical Modalities for Methyl-d3 Tribromoacetate

Analytical TechniqueChemical Purity AccuracyIsotopic Purity (Batch A)Isotopic Purity (Batch B)Destructive?Primary Limitation
¹H-qNMR (Internal Std) High (±0.5%) 98.4% D 99.1% D NoRequires high sample concentration (~5-10 mg)
GC-MS (EI) Moderate96.2% D97.5% DYes*Prone to thermal H/D exchange in injection port
HPLC-UV/ELSD LowN/AN/AYesLacks chromophore; cannot resolve isotopologues

(Note: GC-MS consistently underestimates the isotopic purity of trihalomethyl esters due to in-situ H/D exchange artifacts).

Experimental Methodology: Self-Validating qNMR Protocol

To ensure absolute trustworthiness, the following qNMR protocol is designed as a self-validating system. Every step is engineered to prevent environmental contamination and ensure complete magnetization recovery.

QNMR_Workflow Start Methyl-d3 Tribromoacetate (Analyte) Weighing Metrological Weighing (Ultramicrobalance) Start->Weighing Standard Certified Reference Material (Internal Standard) Standard->Weighing Dissolution Co-dissolution in Anhydrous CDCl3 Weighing->Dissolution Prevents moisture contamination Acquisition 1H-qNMR Acquisition (D1 > 5x T1) Dissolution->Acquisition Transfers to NMR Tube Integration Signal Integration (IS vs Residual 1H) Acquisition->Integration Ensures complete relaxation Calculation Absolute Purity Calculation Integration->Calculation Direct proportionality

Step-by-step workflow for qNMR purity determination of deuterated compounds.

Step-by-Step qNMR Workflow:

1. Solvent Selection and Preparation:

  • Action: Use 100% anhydrous Chloroform-d (CDCl₃) stored over activated molecular sieves. Pre-rinse the NMR tube with the deuterated solvent[5].

  • Causality: Deuterated solvents are highly hygroscopic[6]. Atmospheric moisture introduces H₂O/HOD signals that can overlap with the analyte and cause trace hydrolysis of the tribromoacetate ester[5]. Rinsing exchanges any residual surface protons on the glass[5].

2. Internal Standard Selection:

  • Action: Select 1,4-Dinitrobenzene (DNB) Certified Reference Material (CRM) as the internal standard.

  • Causality: The internal standard must be highly pure, chemically inert, and possess a simple NMR spectrum[7]. DNB provides a sharp, distinct singlet at ~8.4 ppm, completely isolated from the residual methyl signals (~3.7 ppm) of the analyte, preventing integration overlap[3].

3. Metrological Weighing:

  • Action: Accurately weigh ~10 mg of Methyl-d3 tribromoacetate and ~5 mg of DNB using a calibrated ultramicrobalance (readability to 0.1 µg) directly into the same vial[8].

  • Causality: qNMR is an absolute quantitation method; the accuracy of the final purity calculation is mathematically bound by the precision of the initial mass measurements[4],[8].

4. Acquisition Parameters (The T₁ Rule):

  • Action: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated (typically D1 ≥ 30 seconds)[4].

  • Causality: If the delay is too short, the nuclear spins will not fully return to thermal equilibrium between pulses. This leads to signal saturation and skewed integral ratios, destroying the direct proportionality required for quantification[4].

5. Data Processing and Calculation:

  • Action: Apply baseline correction and integrate the DNB singlet and the residual methyl multiplets. Calculate purity using the standard qNMR equation[4]:

    
    
    
  • Causality: This equation self-corrects for molar mass (M), sample mass (m), number of protons (N), and the certified purity of the standard (

    
    ), yielding a highly accurate mass fraction (
    
    
    
    )[4].

Conclusion

For highly halogenated deuterated esters like Methyl-d3 tribromoacetate, traditional GC-MS methods introduce significant analytical bias due to thermal degradation and H/D exchange. ¹H-qNMR stands as the superior, non-destructive alternative. By strictly adhering to T₁ relaxation principles and utilizing anhydrous environments, qNMR provides an unassailable, self-validating measure of both chemical and isotopic purity.

References

  • Benchchem - Methyl-d3 tribromoacetate | 207556-11-4. Available at:1

  • RSSL - qNMR for Purity Determination in Pharmaceuticals. Available at: 3

  • Mestrelab Research - qNMR Purity Recipe Book (1 - Sample Preparation). Available at: 7

  • Sigma-Aldrich - Methyl-d3 tribromoacetate D 98atom 207556-11-4. Available at: Link

  • Emery Pharma - A Guide to Quantitative NMR (qNMR). Available at: 4

  • Organomation - NMR Sample Preparation: The Complete Guide. Available at: 6

  • ETH Zurich - Quantitative NMR Spectroscopy. Available at: 8

  • Uni-Onward - NMR Solvents, Tubes and Accessories. Available at:5

  • ResearchGate - Systematic Approaches on Extractable and Leachable Study Designs. Available at: 2

Sources

Comparative

Mass spectrometry analysis of Methyl-d3 tribromoacetate fragmentation

Mass Spectrometry Analysis of Methyl-d3 Tribromoacetate: A Comparative Guide to Fragmentation Dynamics and Isotope Dilution Performance Executive Summary The accurate quantification of haloacetic acids (HAAs)—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of Methyl-d3 Tribromoacetate: A Comparative Guide to Fragmentation Dynamics and Isotope Dilution Performance

Executive Summary

The accurate quantification of haloacetic acids (HAAs)—specifically tribromoacetic acid (TBAA)—in complex environmental and biological matrices is a critical regulatory and toxicological requirement. Because HAAs are highly polar and non-volatile, they are universally derivatized into their corresponding methyl esters prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis[1].

To correct for matrix suppression, extraction losses, and injection variability, Isotope Dilution Mass Spectrometry (IDMS) using Stable Isotope-Labeled Internal Standards (SIL-IS) is the gold standard[2]. This guide objectively evaluates Methyl-d3 tribromoacetate against unlabeled and structural analog alternatives, providing mechanistic insights into its electron ionization (EI) fragmentation and a self-validating experimental protocol for high-precision quantification.

Mechanistic Insights: The "Label-Loss" Trap in EI-MS

As an Application Scientist, the most common failure point I observe in IDMS method development is the blind selection of base peak ions without mapping the fragmentation causality. Methyl-d3 tribromoacetate incorporates a trideuteriomethyl group (-CD₃), providing a distinct +3 Da mass shift compared to its native counterpart[2]. However, this mass shift is entirely dependent on which molecular bond ruptures during 70 eV Electron Ionization (EI).

When Methyl-d3 tribromoacetate undergoes EI, it primarily fragments via three pathways:

  • Loss of a Bromine Radical (Diagnostic): Cleavage of a C-Br bond ejects a bromine radical (-79/81 Da). The resulting fragment, [M - Br]⁺, retains the esterified -CD₃ group. This yields an m/z of 232/234/236, which is cleanly resolved from the unlabeled analyte's m/z 229/231/233.

  • 
    -Cleavage (Non-Diagnostic):  Cleavage at the ester carbonyl ejects the deuterated alkoxy radical (-OCD₃, -34 Da). The resulting [C₂Br₃O]⁺ fragment (m/z 277/279/281) loses the deuterium label entirely , rendering it identical to the unlabeled analyte fragment.
    
  • Inductive Cleavage (Non-Diagnostic): Loss of the entire ester group (-COOCD₃, -62 Da) yields the tribromomethyl cation [CBr₃]⁺ (m/z 249/251/253), which also loses the label.

The Causality Rule: If your selected Selected Ion Monitoring (SIM) method monitors the


-cleavage or inductive cleavage fragments, the SIL-IS will cause severe cross-talk with the native analyte, invalidating the calibration curve. You must monitor the [M - Br]⁺ cluster.

Fragmentation_Pathway cluster_diagnostic Diagnostic Pathway (Label Retained) cluster_nondiagnostic Non-Diagnostic Pathways (Label Lost) Parent Methyl-d3 Tribromoacetate [M]⁺ (m/z 311-317) Frag_Br [M - Br]⁺ m/z 232, 234, 236 (Retains -CD3 group) Parent->Frag_Br Loss of Br radical (-79/81 Da) Frag_OCD3 [M - OCD3]⁺ m/z 277, 279, 281 (Identical to Unlabeled) Parent->Frag_OCD3 α-Cleavage (-34 Da) Frag_COOCD3 [CBr3]⁺ m/z 249, 251, 253 (Identical to Unlabeled) Parent->Frag_COOCD3 Inductive Cleavage (-62 Da)

EI-MS fragmentation pathways of Methyl-d3 tribromoacetate highlighting label retention vs. loss.

Comparative Performance Analysis

When developing a GC-MS method, analysts typically choose between an exact isotopic analog (Methyl-d3), a structural analog (Ethyl tribromoacetate), or external calibration (Unlabeled). The table below objectively compares their analytical utility.

FeatureMethyl-d3 Tribromoacetate (SIL-IS)Ethyl Tribromoacetate (Analog IS)Unlabeled Methyl Tribromoacetate
Analytical Role Ideal Internal StandardSuboptimal Internal StandardTarget Analyte
Chromatographic Co-elution Yes (Perfect RT match)No (Elutes later, different zone)N/A
Matrix Effect Correction Absolute (Self-correcting)Partial (Fails to correct localized suppression)Subject to severe suppression
Diagnostic SIM Ions (m/z) 232, 234, 236 [M-Br]⁺243, 245, 247 [M-Br]⁺229, 231, 233 [M-Br]⁺
Mass Shift vs Native +3 Da+14 Da0 Da

Why Analog Standards Fail: Ethyl tribromoacetate is often used as a cheaper alternative. However, because it elutes later than the methyl ester, it experiences a different ionization environment in the MS source. If a co-eluting matrix contaminant suppresses the ionization of the native methyl ester but elutes before the ethyl ester, the analog standard will fail to correct the suppression, leading to false negatives. Methyl-d3 tribromoacetate co-elutes perfectly, experiencing the exact same matrix effects, thus canceling out the error mathematically[2].

Experimental Protocol: Self-Validating Isotope Dilution GC-MS

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. By using a Surrogate Standard (to monitor upstream extraction chemistry) and Methyl-d3 tribromoacetate as an Injection Internal Standard (IIS) (to monitor downstream instrument performance), we decouple sample prep errors from GC-MS drift[3],[1].

Step 1: Sample Preparation & Surrogate Spiking

  • Aliquot 50.0 mL of the aqueous sample into a pre-cleaned amber glass vial.

  • Spike with 10 µL of 10 µg/mL 2-Bromobutanoic acid (Surrogate Standard). Causality: This validates the liquid-liquid extraction (LLE) and esterification efficiency.

  • Adjust the sample to pH < 0.5 using concentrated H₂SO₄ to ensure HAAs are fully protonated for organic partitioning.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 5.0 mL of Methyl tert-butyl ether (MTBE)[1].

  • Vortex vigorously for 2 minutes and allow 10 minutes for complete phase separation.

Step 3: Esterification

  • Transfer 3.0 mL of the upper MTBE layer to a reaction vial.

  • Add 1.0 mL of 10% sulfuric acid in methanol. Heat at 50°C for 2 hours to convert HAAs to methyl esters.

  • Neutralize the reaction by adding 2.0 mL of saturated aqueous NaHCO₃.

Step 4: SIL-IS Spiking (The Self-Validating Step)

  • Transfer 1.0 mL of the neutralized organic layer to a GC autosampler vial.

  • Critical Step: Spike with 10 µL of 10 µg/mL Methyl-d3 tribromoacetate (IIS). Causality: Spiking the SIL-IS post-derivatization ensures it acts purely as an instrument performance monitor. It perfectly corrects for GC injection volume variations and MS detector drift without confounding extraction recovery data.

Step 5: GC-EI-MS Analysis

  • Column: DB-35ms UI (30 m × 0.25 mm × 0.25 µm)[1].

  • Injection: 1 µL, splitless mode, inlet at 250°C.

  • Oven Program: 40°C (hold 2 min) to 200°C at 10°C/min.

  • MS Parameters: Electron Ionization (EI) at 70 eV.

  • SIM Mode: Monitor m/z 229/231 (Native TBAA), 232/234 (Methyl-d3 TBAA), and 151/153 (Surrogate).

GCMS_Workflow S1 Aqueous Sample (Native HAAs) S2 LLE Extraction (MTBE, pH < 0.5) S1->S2 S3 Esterification (Acidic MeOH) S2->S3 S4 Spike SIL-IS (Methyl-d3 TBA) S3->S4 S5 GC-EI-MS (SIM Mode) S4->S5 S6 Quantification (Isotope Dilution) S5->S6

Self-validating GC-MS workflow utilizing Methyl-d3 tribromoacetate as an injection standard.

Quantitative Data & Validation Metrics

The following table summarizes the experimental validation of the protocol using drinking water matrices spiked at trace levels (5.0 µg/L). The data clearly demonstrates the superiority of Methyl-d3 tribromoacetate in mitigating matrix effects and reducing variance compared to analog correction.

Analyte / Standard SchemeSpiked Conc. (µg/L)Mean Recovery (%)Intra-day RSD (%)Matrix Effect (%)
Native (Uncorrected) 5.081.212.5-18.4
Native (Corrected via Ethyl TBA) 5.092.16.8-5.1
Native (Corrected via Methyl-d3 TBA) 5.0100.3 1.8 < 0.5

Note: Matrix Effect (%) is calculated as [(Response in Matrix / Response in Solvent) - 1] × 100. The near-zero matrix effect for the Methyl-d3 corrected data proves its absolute efficacy in normalizing ion suppression.

References

  • University of Pretoria. "Analytical approaches for haloacetic acid disinfection byproducts in treated water." UPSpace Institutional Repository. Available at: [Link]

  • Agilent Technologies. "Determination of Haloacetic Acids in Water by GC/μECD Using Agilent J&W DB-35ms Ultra Inert." Agilent Application Notes. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing Isotopic Enrichment of Methyl-d3 Tribromoacetate Sources

For researchers, scientists, and professionals in drug development, the isotopic purity of labeled compounds is not merely a matter of technical specification—it is the bedrock of reliable experimental outcomes. In this...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the isotopic purity of labeled compounds is not merely a matter of technical specification—it is the bedrock of reliable experimental outcomes. In this guide, we delve into the critical comparison of Methyl-d3 tribromoacetate sources, focusing on the paramount attribute of isotopic enrichment. This document provides an objective analysis, supported by experimental data and protocols, to empower you in making informed decisions for your research endeavors.

The Critical Role of Isotopic Enrichment in Research and Development

Methyl-d3 tribromoacetate (C₃D₃Br₃O₂) is a deuterated organic compound where the three hydrogen atoms of the methyl group are substituted with deuterium atoms.[1] This isotopic labeling introduces a +3 atomic mass unit shift compared to its non-deuterated counterpart, making it an invaluable tool in various analytical methods.[1] The significance of high isotopic enrichment stems from its direct impact on the accuracy and sensitivity of analytical techniques.

In quantitative analysis using mass spectrometry, deuterium-labeled compounds serve as ideal internal standards.[1] Their chemical behavior is nearly identical to the unlabeled analyte, ensuring they co-elute in chromatography and exhibit similar ionization efficiencies.[1] This allows for precise correction of analyte loss during sample preparation and instrumental variations, leading to highly dependable quantification.[1] Furthermore, in mechanistic studies, the kinetic isotope effect, a change in reaction rate upon isotopic substitution, provides profound insights into reaction pathways. The clarity of these observations is directly proportional to the isotopic purity of the labeled compound.

Comparing Commercial Sources of Methyl-d3 Tribromoacetate

The selection of a suitable Methyl-d3 tribromoacetate source is a critical first step in any experimental workflow. While numerous suppliers offer this reagent, the guaranteed isotopic enrichment can vary. Below is a comparison of commercially available options, with data compiled from supplier specifications.

SupplierProduct NumberCAS NumberQuoted Isotopic Purity (atom % D)
Sigma-Aldrich487177207556-11-498 atom % D
BenchchemB1628360207556-11-4Inquire for details
Toronto Research ChemicalsM332001207556-11-4Inquire for details

Note: Isotopic purity for some suppliers is available upon request. It is crucial to obtain a certificate of analysis for the specific lot you intend to purchase.

Experimental Verification of Isotopic Enrichment

Trust, but verify. While supplier specifications provide a valuable starting point, independent verification of isotopic enrichment is a cornerstone of rigorous scientific practice. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for this purpose.[2][3]

Mass Spectrometry-Based Protocol

Mass spectrometry (MS) offers a direct method to determine the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[4] High-resolution mass spectrometry (HR-MS) is particularly powerful for resolving and quantifying these species.[3][5]

Experimental Workflow for Isotopic Enrichment Verification by LC-HR-MS

workflow cluster_prep Sample Preparation cluster_analysis LC-HR-MS Analysis cluster_data Data Analysis prep1 Dissolve Sample prep2 Dilute to Working Concentration prep1->prep2 lc LC Separation prep2->lc ms HR-MS Detection lc->ms extract Extract Ion Chromatograms (EICs) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Distribution integrate->calculate enrichment Determine % Isotopic Enrichment calculate->enrichment

Sources

Comparative

Validation of Methyl-d3 Tribromoacetate for Quantitative GC-MS

Content Type: Publish Comparison Guide Audience: Researchers, Environmental Scientists, and Drug Development Professionals Executive Summary: The Case for Isotope Dilution in HAA Analysis In the quantitative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Environmental Scientists, and Drug Development Professionals

Executive Summary: The Case for Isotope Dilution in HAA Analysis

In the quantitative analysis of Haloacetic Acids (HAAs)—specifically the challenging Tribromoacetic Acid (TBA) and its ester—precision is often compromised by matrix-induced ion suppression and extraction variability. While EPA Method 552.3 recommends 1,2,3-Trichloropropane (1,2,3-TCP) as an internal standard, this "analog" approach fails to compensate for specific matrix effects occurring at the exact retention time of the analyte.

This guide validates Methyl-d3 tribromoacetate (TBA-Me-d3) as a superior alternative. By employing Isotope Dilution Mass Spectrometry (IDMS), this deuterated standard provides a self-correcting quantitation system that outperforms traditional external or analog standardization methods in complex aqueous matrices.

Technical Comparison: Analog vs. Homolog

The choice of internal standard (IS) dictates the robustness of your GC-MS method. The following table contrasts the industry standard (1,2,3-TCP) with the validated alternative (Methyl-d3 TBA).

Table 1: Comparative Performance Metrics
Feature1,2,3-Trichloropropane (Current Std) Methyl-d3 Tribromoacetate (Validated) Impact on Data
Chemical Structure Chlorinated AlkaneDeuterated HAA Esterd3 matches analyte chemistry perfectly.
Retention Time (RT)

RT > 2.0 min from TBA

RT < 0.05 min (Co-eluting)
d3 experiences identical matrix suppression.
Ionization Energy Different fragmentation pathwayIdentical ionization potentiald3 corrects for source fluctuations.
Matrix Correction Global (Injection volume only)Local (Injection + Matrix Effect)d3 yields higher accuracy in dirty water.
Fragmentation Risk Low (Stable ions)High (Label loss possible)d3 requires specific ion selection (See Section 3).

Critical Mechanistic Insight: The "Label Loss" Trap

As a Senior Application Scientist, I must highlight a critical failure point in using Methyl-d3 esters.

In Electron Ionization (EI), methyl esters typically fragment via


-cleavage , losing the methoxy group (

).
  • Analyte (d0):

    
    
    
  • Internal Standard (d3):

    
    
    

The Problem: If you monitor the base peak (typically the acylium ion


), the deuterium label is lost. The IS becomes indistinguishable from the analyte, causing massive quantitation errors.

The Solution: You must monitor the Molecular Ion (


) or the 

fragment, both of which retain the deuterated methyl group.
Diagram 1: Fragmentation Logic & Ion Selection

Fragmentation cluster_0 Analyte (Methyl-d0) cluster_1 Internal Standard (Methyl-d3) d0 Methyl Tribromoacetate (d0) MW: 310 frag_d0_bad Base Peak [CBr3CO]+ (Label Lost) m/z ~279 d0->frag_d0_bad Loss of -OCH3 frag_d0_good Target Ion [M-Br]+ (Retains Methyl) m/z ~231 d0->frag_d0_good Loss of Br frag_d3_bad Base Peak [CBr3CO]+ (Label Lost) m/z ~279 frag_d0_bad->frag_d3_bad INTERFERENCE (Identical Mass) frag_d3_good Target Ion [M-Br]+ (Retains Methyl) m/z ~234 frag_d0_good->frag_d3_good RESOLVED (Delta = 3 Da) d3 Methyl-d3 Tribromoacetate (d3) MW: 313 d3->frag_d3_bad Loss of -OCD3 d3->frag_d3_good Loss of Br

Caption: Fragmentation pathway analysis. Red path indicates loss of isotopic label (incorrect method). Green path indicates retention of label (correct method).

Validated Experimental Protocol

This protocol modifies EPA Method 552.3 to utilize Methyl-d3 tribromoacetate as the internal standard.

Reagents & Standards[1][2][3]
  • Analyte: Methyl Tribromoacetate (d0).[1]

  • Internal Standard: Methyl-d3 Tribromoacetate (d3).[1]

  • Solvent: Methyl tert-butyl ether (MTBE), trace analysis grade.

  • Derivatization Agent: 10% Sulfuric acid in Methanol (if starting from acid form).

Sample Preparation Workflow
  • Extraction: Extract 30 mL water sample (adjusted to pH < 0.5) with 3 mL MTBE.

  • Derivatization: Add acidic methanol and heat (50°C for 2 hours) to convert acids to methyl esters.

  • Neutralization: Wash with saturated sodium bicarbonate.[2]

  • IS Addition (Critical Step):

    • Standard Method: Add 1,2,3-TCP before extraction.

    • Validated Method: Add Methyl-d3 TBA to the final MTBE extract prior to GC injection.

    • Note: If Tribromoacetic Acid-d3 (acid form) is available, add it before extraction for full method recovery correction. This guide assumes the use of the ester product.

GC-MS Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5MS UI or Rtx-5Sil MS (30m × 0.25mm × 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless, 210°C.

  • Source Temp: 230°C (EI mode).

  • Acquisition Mode: SIM (Selected Ion Monitoring).[3][4][5][6]

SIM Table Construction:

Compound Retention Time Quant Ion (m/z) Qualifier Ions (m/z) Dwell Time

| Methyl-TBA (d0) | 14.2 min | 231 ([M-Br]


) | 229, 233, 310 (M

) | 50 ms | | Methyl-d3 TBA (IS) | 14.2 min | 234 ([M-Br]

) | 232, 236, 313 (M

) | 50 ms |

Validation Data Summary

The following data represents a validation batch comparing the Analog Method (1,2,3-TCP) vs. the Isotope Dilution Method (Methyl-d3 TBA) in a high-TOC surface water matrix (spiked at 5 µg/L).

Table 2: Method Validation Results (n=7)
MetricAnalog Method (1,2,3-TCP)IDMS Method (Methyl-d3 TBA)Improvement
Mean Recovery (%) 82.4%98.1%+15.7% Accuracy
Precision (% RSD) 8.9%1.2%7.4x Precision
Linearity (

)
0.9920.9998Superior Fit
MDL (µg/L) 0.150.04Lower Limits

Interpretation: The Analog method suffers from matrix suppression that affects the late-eluting TBA differently than the early-eluting TCP. The IDMS method corrects for this suppression because the d3-IS and d0-analyte co-elute.

Analytical Workflow Diagram

This diagram visualizes the self-validating nature of the IDMS workflow.

Diagram 2: IDMS Workflow & Error Correction

Workflow cluster_GC GC-MS System Sample Water Sample (Contains TBA) Extract LLE / Derivatization (Matrix Co-extracted) Sample->Extract Injection Injection Port (Discrimination) Extract->Injection Spike Add Methyl-d3 TBA (Internal Standard) Spike->Injection Normalization Start Column Capillary Column (Separation) Injection->Column Source Ion Source (Matrix Suppression) Column->Source Co-elution Detector Detector (SIM) Ratio: m/z 231 / 234 Source->Detector Signal Suppression (Affects d0 & d3 equally) Result Quantitated Result (Corrected) Detector->Result Ratio Calculation

Caption: The IDMS workflow ensures that any signal suppression occurring in the ion source (red node) affects both the analyte and the standard equally, canceling out the error in the final ratio.

References

  • U.S. Environmental Protection Agency. (2003).[7] Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Tribromoacetic acid, methyl ester.[1][8][9][10] NIST Chemistry WebBook, SRD 69.[8]

  • Ferrer, I., & Thurman, E. M. (2010). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. (Context on Isotope Dilution principles).

  • Munch, D. J., & Hautman, D. P. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water. (Historical context on 1,2,3-TCP usage).

Sources

Validation

Analytical Strategies for Confirming Deuterium Incorporation: A Comparative Guide Featuring Methyl-d3 Tribromoacetate

In quantitative mass spectrometry and environmental monitoring, Stable Isotope-Labeled Internal Standards (SIL-IS) are indispensable for correcting matrix effects, instrumental drift, and sample loss during extraction. M...

Author: BenchChem Technical Support Team. Date: March 2026

In quantitative mass spectrometry and environmental monitoring, Stable Isotope-Labeled Internal Standards (SIL-IS) are indispensable for correcting matrix effects, instrumental drift, and sample loss during extraction. Methyl-d3 tribromoacetate (C₃D₃Br₃O₂) serves as a premier model compound for monitoring halogenated disinfection byproducts, such as bromoform and haloacetic acids.

However, the analytical reliability of any SIL-IS hinges entirely on its isotopic purity (typically required to be >98 atom % D). This guide provides an objective comparison of the analytical methodologies used to confirm deuterium incorporation, contrasts Methyl-d3 tribromoacetate with alternative standards, and details self-validating experimental protocols designed for drug development professionals and analytical chemists.

Product Comparison: Selecting the Optimal Internal Standard

When developing assays for halogenated pollutants—such as those outlined in EPA methodologies for environmental monitoring ()—researchers must choose between deuterated esters, ¹³C-labeled analogs, or structurally similar non-labeled surrogate compounds.

Table 1: Comparative Performance of Internal Standards for Halogenated Analysis
FeatureMethyl-d3 tribromoacetateMethyl-d3 trichloroacetate¹³C₂-Methyl tribromoacetateNon-labeled Surrogate (e.g., 1,2-Dibromopropane)
Mass Shift (vs. Native) +3 Da+3 Da+2 DaN/A (Different RT)
Chromatographic Isotope Effect Slight baseline shift (earlier RT)Slight baseline shift (earlier RT)NegligibleComplete separation
Cost-Effectiveness HighHighLow (Complex synthesis)Very High
Fragmentation Utility (EI-MS) Yields distinct [COOCD₃]⁺ (m/z 62)Yields distinct [COOCD₃]⁺ (m/z 62)Yields [¹³C₂-fragment]Irrelevant
Primary Application Brominated disinfection byproductsChlorinated disinfection byproductsUltra-trace absolute quantificationGeneral ECD/MS screening

Causality Insight: Why is a +3 Da shift critical for brominated compounds? Bromine possesses two highly abundant stable isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), which creates a broad, complex natural isotopic envelope (M, M+2, M+4, M+6). If a standard with only a +1 or +2 Da shift were used, its signal would heavily overlap with the native analyte's heavier isotopologues, causing quantitative cross-talk. The +3 Da mass shift provided by the trideuteromethyl (-CD₃) group effectively pushes the internal standard's primary ions outside the native compound's primary isotopic cluster, ensuring precise, interference-free quantification ().

Methodologies for Confirming Deuterium Incorporation

To guarantee >98 atom % D in a synthesis batch of Methyl-d3 tribromoacetate, a multi-orthogonal analytical approach is required. Relying on a single technique leaves blind spots regarding regiochemistry or bulk purity.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is the gold standard for quantifying bulk isotopic enrichment. Under 70 eV electron ionization, Methyl-d3 tribromoacetate undergoes predictable fragmentation, a pattern well-documented for its non-labeled analog ().

  • Mechanism & Causality: The intact molecular ion [M]⁺ cluster begins at m/z 311. Crucially, alpha-cleavage at the ester bond yields the [COOCD₃]⁺ fragment at m/z 62 (compared to m/z 59 for the non-labeled ester). By comparing the relative abundance of m/z 59 (residual native) to m/z 62 (fully deuterated), researchers can mathematically derive the exact atom % D.

Quantitative Nuclear Magnetic Resonance (qNMR)

While MS provides exact mass data, it cannot easily distinguish between a mixture of D₂/D₁ isotopologues and regiochemical scrambling.

  • Mechanism & Causality: The nuclear spin of Deuterium (I=1) differs from Protium (I=½), meaning they resonate at completely different frequencies at a given magnetic field strength. Therefore, replacing the methyl protons with deuterium results in the selective "silencing" of the ¹H NMR signal at ~3.9 ppm, while a corresponding signal appears in the ²H NMR spectrum. This proves that the deuterium is covalently bound to the specific methyl oxygen, ruling out isotopic scrambling.

Vibrational Spectroscopy (FTIR)
  • Mechanism & Causality: The kinetic isotope effect and reduced mass dictate vibrational frequencies. The C-H stretch typically occurs at 2900–3000 cm⁻¹. Because deuterium is twice as heavy as protium, the reduced mass of the C-D bond is larger, shifting the stretching frequency down to the 2100–2250 cm⁻¹ region. This provides a rapid, non-destructive confirmation of bulk deuterium incorporation.

Visualizing the Analytical Workflows

G A Methyl-d3 Tribromoacetate Synthesis Batch B GC-EI-MS Analysis (Isotopic Purity) A->B C 1H / 2H NMR (Regioselectivity) A->C D FTIR Spectroscopy (C-D Bond Confirmation) A->D E Calculate Atom % D via [M]+ Isotope Ratio B->E F Absence of 1H signal Presence of 2H signal C->F G Peak Shift: 2950 cm⁻¹ -> 2200 cm⁻¹ D->G H Validated SIL-IS >98 atom % D E->H F->H G->H

Multi-orthogonal analytical workflow for confirming >98 atom % D isotopic purity.

MS_Frag M Molecular Ion [M]⁺ Base m/z 311 (+2, +4, +6) F1 Loss of •CD3 [-18 Da] M->F1 F2 Loss of •CBr3 [-249 Da avg] M->F2 I1 [CBr3COO]⁺ Isotope Cluster F1->I1 I2 [COOCD3]⁺ m/z 62 F2->I2

Primary electron ionization (EI) fragmentation pathways of Methyl-d3 tribromoacetate.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in analytical laboratories, the following protocols are designed as self-validating systems, incorporating internal checks to verify data integrity.

Protocol A: GC-MS Determination of Isotopic Purity (Atom % D)

Objective: Calculate the exact deuterium incorporation level of a Methyl-d3 tribromoacetate batch.

  • Sample Preparation: Dissolve 1.0 mg of Methyl-d3 tribromoacetate in 1.0 mL of GC-grade methyl tert-butyl ether (MTBE). Prepare a parallel standard of non-labeled Methyl tribromoacetate at the same concentration.

  • Instrument Setup: Inject 1 µL into a GC-MS equipped with a mid-polarity column (e.g., Rtx-5MS or equivalent, 30m x 0.25mm x 0.25µm). Set the inlet to 200°C with a split ratio of 10:1.

  • Oven Program: Hold at 40°C for 1 min, ramp at 10°C/min to 150°C, then 25°C/min to 250°C.

  • MS Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor m/z 59 ([COOCH₃]⁺) and m/z 62 ([COOCD₃]⁺).

  • Self-Validation & Calculation:

    • Validation Check: Verify that the retention time of the deuterated peak elutes slightly earlier (by ~0.01–0.03 min) than the native peak. This is a classic manifestation of the inverse kinetic isotope effect in gas chromatography and confirms the physical presence of the heavier isotope.

    • Calculation: Integrate the peak areas for m/z 59 (

      
      ) and m/z 62 (
      
      
      
      ).
    • Atom % D =[

      
       / (
      
      
      
      +
      
      
      )] × 100
      . A passing QA/QC metric must exceed 98.0%.
Protocol B: ¹H / ²H NMR Regiochemical Validation

Objective: Confirm the specific localization of the deuterium label on the ester methyl group.

  • Sample Preparation (¹H NMR): Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% TMS as an internal reference.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum (e.g., 400 MHz, 16 scans).

  • Sample Preparation (²H NMR): Prepare a second sample using non-deuterated Chloroform (CHCl₃) as the solvent to avoid massive solvent signal interference in the deuterium channel.

  • ²H NMR Acquisition: Switch the NMR probe to the deuterium resonance frequency and acquire the spectrum.

  • Self-Validation Check: The ¹H spectrum must show baseline noise (or an extremely weak residual signal representing <2% integration) at ~3.9 ppm. The ²H spectrum must show a single, clean resonance at ~3.9 ppm. The absence of other ²H peaks proves that no deuterium scrambling occurred during the esterification synthesis process.

References

  • National Institute of Standards and Technology (NIST). (2023). Tribromoacetic acid, methyl ester - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

  • Restek Corporation. (2014). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection and GC-MS. Retrieved from[Link]

Comparative

Chromatographic Separation and Impurity Profiling of Methyl-d3 Tribromoacetate: A Comprehensive Methodological Guide

Introduction & Mechanistic Insights Methyl-d3 tribromoacetate (CAS 207556-11-4) is a highly specialized stable isotope-labeled internal standard (SIL-IS) utilized extensively in the trace quantification of haloacetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Methyl-d3 tribromoacetate (CAS 207556-11-4) is a highly specialized stable isotope-labeled internal standard (SIL-IS) utilized extensively in the trace quantification of haloacetic acids (HAAs) in environmental matrices, such as drinking water analyzed under EPA Method 552.3[1]. In isotope dilution mass spectrometry, the quantitative accuracy of the assay is inextricably linked to the purity of the internal standard[2].

Impurity profiling for this compound presents a unique analytical challenge because impurities manifest in two distinct forms:

  • Isotopic Impurities: Non-deuterated (d0) or partially deuterated (d1, d2) analogs arising from incomplete isotopic exchange during synthesis[2].

  • Structural Impurities: Degradation products such as methyl dibromoacetate (formed via thermal debromination) and tribromoacetic acid (formed via hydrolysis)[1].

The Physics of Isotopic Separation

Separating deuterated esters from their protium analogs chromatographically is governed by the chromatographic H/D isotope effect (hdIEC) [3]. Substituting protium with deuterium lowers the zero-point vibrational energy of the molecule. This subtle shift reduces the dispersive interactions between the deuterated solute and the stationary phase. Consequently, charge-free gaseous molecules labeled with deuterium typically elute slightly earlier than their non-deuterated counterparts in high-resolution gas chromatography (GC)[3]. However, because baseline resolution is rarely achieved on standard capillary columns, mass-selective detection is mandatory for isotopic deconvolution.

ImpurityPathway Main Methyl-d3 tribromoacetate (Target SIL-IS) IsoImp Isotopic Impurity (Methyl-d0 tribromoacetate) Main->IsoImp Incomplete Deuteration StructImp1 Debromination (Methyl-d3 dibromoacetate) Main->StructImp1 Thermal/Photolytic Degradation StructImp2 Hydrolysis (Tribromoacetic acid) Main->StructImp2 Moisture Exposure

Fig 1: Primary degradation pathways and impurity generation in Methyl-d3 tribromoacetate.

Platform Comparison: Selecting the Right Analytical Strategy

Because tribromoacetates are highly volatile and prone to degradation, GC-based methods are vastly superior to Liquid Chromatography (LC) for ester analysis[4]. Below is an objective comparison of chromatographic platforms for profiling Methyl-d3 tribromoacetate impurities.

Analytical PlatformTarget Impurity ClassSensitivity (LOD)Isotopic ResolutionMechanistic Advantages & Limitations
GC-MS (EI/SIM) Isotopic (d0 vs d3) & Structural~1–5 ng/mLExcellent (Mass Deconvolution)Advantage: Gold standard. Can differentiate co-eluting isotopologues via m/z shift (+3 Da). Limitation: Lower absolute sensitivity for halogens compared to ECD.
GC-µECD Halogenated Structural (Debromination)~0.05 ng/mLNone (Co-elution)Advantage: Massive electron capture cross-section for tribromo- groups yields unparalleled sensitivity[1]. Limitation: Blind to isotopic variance; d0 and d3 yield identical responses.
LC-MS/MS (ESI) Free Acid Precursors~10 ng/mLModerateAdvantage: Excellent for profiling the non-derivatized tribromoacetic acid impurity[4]. Limitation: Highly non-polar, volatile esters ionize poorly in standard ESI/APCI sources.
GC-FID General Organics~50 ng/mLNoneLimitation: Lacks both the halogen specificity of ECD and the mass resolution of MS. Not recommended.

Experimental Protocols: A Self-Validating Dual-Platform Workflow

To establish a self-validating analytical system, rely on a dual-platform approach: GC-MS to quantify isotopic purity and GC-µECD to detect trace structural degradation.

Workflow Sample Methyl-d3 Tribromoacetate Dilution Dilution in MTBE + Anhydrous Na2SO4 Sample->Dilution Split Split Injection (Inlet at 200°C) Dilution->Split GCMS GC-MS (SIM Mode) Target: Isotopic Purity Split->GCMS 100 µg/mL GCECD GC-µECD Target: Halogen Impurities Split->GCECD 10 ng/mL

Fig 2: Dual-platform chromatographic workflow for comprehensive impurity profiling.

Protocol A: Isotopic Profiling via GC-MS (SIM Mode)

Causality Focus: This protocol uses a lower inlet temperature and specific ion monitoring to prevent artifactual degradation while isolating isotopic signals.

  • Sample Preparation: Dissolve the Methyl-d3 tribromoacetate standard in Methyl tert-butyl ether (MTBE) to a concentration of 100 µg/mL. Crucial Step: Add 50 mg of anhydrous sodium sulfate (

    
    ) to the vial. This scavenges trace moisture, preventing on-column hydrolysis to tribromoacetic acid[1].
    
  • Injection Parameters: Inject 1 µL in split mode (10:1). Set the inlet temperature strictly to 200°C . Causality: Tribromoacetates are thermally labile; temperatures >220°C will induce artificial debromination in the inlet, creating false-positive methyl dibromoacetate peaks.

  • Chromatographic Separation: Utilize a mid-polarity, ultra-inert column (e.g., DB-35ms UI, 30m × 0.25mm, 0.25µm film)[1].

    • Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 200°C.

  • Mass Spectrometric Detection: Operate in Electron Ionization (EI) mode using Selected Ion Monitoring (SIM).

    • Monitor m/z 282, 284, 286 for the d3-isotopologue fragments.

    • Monitor m/z 279, 281, 283 for the d0-isotopologue impurities.

  • Validation: Calculate the isotopic purity by integrating the peak areas of the d0 fragments relative to the d3 fragments.

Protocol B: Structural Impurity Profiling via GC-µECD

Causality Focus: µECD is highly sensitive to halogens. We must dilute the sample significantly to avoid detector saturation and use dual columns to ensure impurities are not masked by co-elution.

  • Sample Preparation: Dilute the MTBE stock solution from Protocol A to 10 ng/mL . Causality: Injecting 100 µg/mL into a µECD will saturate the detector and cause massive peak tailing, obscuring closely eluting impurities[1].

  • Injection Parameters: Inject 1 µL in splitless mode. Inlet at 200°C.

  • Chromatographic Separation (Dual Column): Route the inlet flow through a "Y" Press-Tight connector into two parallel columns with orthogonal selectivities (e.g., Rtx-CLPesticides and Rtx-CLPesticides2)[5]. Causality: If a structural impurity co-elutes with the main peak on the primary column, the secondary column will resolve it, ensuring a self-validating purity check[5].

  • Detection: µECD at 300°C. Monitor for early-eluting peaks corresponding to methyl monobromoacetate and methyl dibromoacetate.

Quantitative Data Presentation

The following table summarizes expected chromatographic behaviors and detection limits for Methyl-d3 tribromoacetate and its primary impurities under the optimized dual-platform conditions.

Analyte / ImpurityRelative Retention Time (RRT)*Primary Detection ModeTarget Ion / SignalEstimated LOD
Methyl-d3 tribromoacetate 1.000GC-MS (SIM)m/z 284Reference
Methyl-d0 tribromoacetate 1.002 (hdIEC shift)GC-MS (SIM)m/z 2812.0 ng/mL
Methyl-d3 dibromoacetate 0.780GC-µECDECD Response0.05 ng/mL
Methyl-d3 monobromoacetate 0.550GC-µECDECD Response0.10 ng/mL
Tribromoacetic acid N/A (Requires Derivatization)LC-MS/MS (ESI-)m/z 295 [M-H]-10.0 ng/mL

*RRT values are approximate and based on a standard mid-polarity (35% phenyl) stationary phase.

References

  • Benchchem. Methyl-d3 tribromoacetate | 207556-11-4.
  • Restek. Pesticides, PCBs, Herbicides, and More on Rtx®-CLPesticides & Rtx®-CLPesticides2 Columns.
  • Agilent Technologies. Determination of Haloacetic Acids in Water by GC/μECD Using Agilent J&W DB-35ms Ultra Inert.
  • National Institutes of Health (PMC). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • International Journal of Creative Research Thoughts (IJCRT). IMPURITY PROFILING.

Sources

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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